MMV687807
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H8ClF6NO2 |
|---|---|
Molecular Weight |
383.67 g/mol |
IUPAC Name |
N-[3,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF6NO2/c16-7-1-4-12(24)9(5-7)13(25)23-8-2-3-10(14(17,18)19)11(6-8)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
OAPJNIWWXJDUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MMV687807 in Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibrio cholerae, the etiological agent of cholera, poses a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel antimicrobial agents. From the Medicines for Malaria Venture (MMV) Pathogen Box, MMV687807 has been identified as a potent inhibitor of V. cholerae growth. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound against V. cholerae. Treatment with this compound induces significant transcriptomic changes, notably the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism.[1][2] Resistance to this compound is conferred by the VceCAB efflux pump, with mutations in its negative regulator, vc1408 (VceR), leading to increased resistance.[1][3] While the precise molecular target of this compound remains to be elucidated, this document synthesizes the available data on its effects, presents quantitative efficacy data, and provides detailed experimental protocols for the key analyses used in its characterization.[1]
Introduction
Vibrio cholerae is a Gram-negative bacterium responsible for the severe diarrheal disease, cholera.[4] The primary virulence factor, cholera toxin, leads to massive fluid and electrolyte loss.[4][5] While oral rehydration therapy is the cornerstone of treatment, antibiotics are crucial for reducing the duration and severity of the illness and limiting transmission.[6] However, the increasing prevalence of antibiotic resistance in V. cholerae strains worldwide threatens the efficacy of current therapeutic strategies, making the development of new antibacterial agents a critical priority.[2][6] The MMV Pathogen Box, a collection of 400 diverse, drug-like molecules, represents a valuable resource for screening for novel antimicrobial compounds.[6]
This compound: An Inhibitor of Vibrio cholerae
Screening of the MMV Pathogen Box against the V. cholerae El Tor strain C6706 identified this compound as a compound with significant growth-inhibitory activity.[6] This finding has prompted further investigation into its mechanism of action to evaluate its potential as a lead compound for the development of a new anticholera therapeutic.
Mechanism of Action of this compound
The mechanism of action of this compound in V. cholerae has been investigated through transcriptomic analysis and the characterization of resistant mutants. While the direct molecular target is not yet known, the downstream effects on bacterial physiology have been elucidated.[1]
Transcriptomic Effects
RNA sequencing (RNA-seq) analysis of V. cholerae treated with this compound revealed global changes in gene expression, pointing to the perturbation of key cellular processes.[1][2][7]
-
Downregulation of Metabolism: A significant number of genes involved in amino acid and carbon metabolism were downregulated upon exposure to this compound.[1] This suggests that the compound may interfere with central metabolic pathways, leading to a reduction in metabolic activity and growth inhibition. A reduced rate of carbon metabolism is a common response of bacteria to bactericidal antibiotics.[1]
-
Upregulation of Iron Homeostasis Genes: In contrast, genes associated with iron homeostasis were upregulated.[1] Iron is a critical nutrient for bacterial growth and virulence, and its acquisition is tightly regulated, often by the Ferric uptake regulator (Fur).[8] The upregulation of these genes could be a compensatory response to metabolic stress or may indicate that this compound directly or indirectly interferes with iron-containing proteins or the process of iron acquisition.[1][9]
Resistance Mechanism via the VceCAB Efflux Pump
Spontaneous mutants of V. cholerae resistant to this compound were generated and analyzed by whole-genome sequencing to identify the genetic basis of resistance.[1][2] This analysis revealed that resistance is primarily mediated by an efflux pump system.
-
Role of the VceCAB Efflux Pump: The VceCAB system is a Resistance-Nodulation-Division (RND) family efflux pump known to contribute to multidrug resistance in V. cholerae.[2][10] The identification of mutations leading to this compound resistance within the regulatory network of this pump strongly suggests that this compound is a substrate for VceCAB.[1][2][10]
-
Regulatory Control by VceR: The vceCAB operon is negatively regulated by the TetR-family transcriptional regulator VceR (encoded by vc1408).[1][10] In the resistant mutants, mutations in the vceR gene were identified.[1][3] Disruption of this negative regulator leads to the de-repression and overexpression of the VceCAB pump, resulting in efficient efflux of this compound from the cell and consequently, increased resistance.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound.
| Parameter | Value | Cell Line / Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | Inhibits growth by ≥50% at 2.5 µM | Vibrio cholerae El Tor C6706 | [1] |
| Cytotoxicity (IC20) | 0.658 µM | Human Hepatoma (HepG2) | [1] |
Visualizations
Signaling Pathways and Cellular Effects
Caption: Cellular effects and resistance mechanism of this compound in V. cholerae.
Experimental Workflow
Caption: Workflow for identifying the mechanism of action of this compound.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standard broth microdilution methods.
-
Preparation of Bacterial Inoculum: A single colony of V. cholerae C6706 is inoculated into Luria-Bertani (LB) broth and grown overnight at 37°C with shaking. The overnight culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh LB broth.
-
Preparation of Compound Dilutions: this compound is serially diluted in a 96-well microtiter plate using LB broth to achieve a range of concentrations (e.g., from 100 µM down to 0.05 µM).
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Control wells containing bacteria only (positive control) and broth only (negative control) are included. The plate is incubated at 37°C for 8-16 hours.
-
Data Analysis: The optical density at 600 nm (OD600) is measured using a plate reader. The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth by a specified percentage (e.g., 50% or 90%) compared to the positive control.
RNA-seq Analysis of V. cholerae Treated with this compound
This protocol outlines a general procedure for transcriptomic analysis.[1][7]
-
Bacterial Culture and Treatment: V. cholerae C6706 is grown in LB broth to mid-log phase (OD600 ≈ 0.4-0.6). The culture is then treated with a sub-lethal concentration of this compound (e.g., at its MIC50) for a defined period (e.g., 30-60 minutes). A control culture is treated with the vehicle (e.g., DMSO).
-
RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove contaminating genomic DNA. RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples using a bacterial rRNA removal kit. The rRNA-depleted RNA is then used to construct sequencing libraries using a kit compatible with the Illumina platform (e.g., TruSeq Stranded mRNA Library Prep Kit). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification to add sequencing indexes.
-
Sequencing: The prepared libraries are pooled and sequenced on an Illumina sequencer (e.g., NovaSeq or NextSeq) to generate single-end or paired-end reads.
-
Data Analysis: Raw sequencing reads are quality-controlled using tools like FastQC. Reads are then mapped to the V. cholerae reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.
Whole-Genome Sequencing (WGS) of Spontaneous Resistant Mutants
This protocol describes the steps to identify mutations conferring resistance to this compound.[11][12]
-
Isolation of Resistant Mutants: A high-density culture of V. cholerae C6706 (e.g., 10^9 - 10^10 CFU) is plated on LB agar containing a selective concentration of this compound (e.g., 2-4 times the MIC). Plates are incubated at 37°C for 24-48 hours. Colonies that grow are considered spontaneous resistant mutants and are isolated for further analysis.
-
Genomic DNA Extraction: A pure culture of a resistant mutant is grown overnight in LB broth. Genomic DNA is extracted using a standard bacterial genomic DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
Library Preparation and Sequencing: The extracted genomic DNA is used to prepare a sequencing library using a kit such as the Nextera XT DNA Library Preparation Kit (Illumina). The library is then sequenced on an Illumina platform.
-
Bioinformatic Analysis: The sequencing reads from the resistant mutant are mapped to the wild-type V. cholerae C6706 reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified using bioinformatics pipelines. The identified mutations are then analyzed to determine their location and potential impact on gene function, leading to the identification of genes like vc1408 (VceR) as being involved in resistance.
Conclusion and Future Directions
This compound is a promising inhibitor of Vibrio cholerae that acts by disrupting key metabolic pathways. The bacterium's primary defense against this compound is the VceCAB efflux pump. While significant progress has been made in understanding the downstream effects of this compound, the crucial next step is the identification of its specific molecular target.[1] Future research should focus on:
-
Target Deconvolution Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the direct binding partner(s) of this compound.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of cholera to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and pharmacokinetic properties while minimizing off-target effects.
A thorough understanding of the molecular target and mechanism of action will be instrumental in the development of this compound or its derivatives as a novel therapeutic agent to combat cholera.
References
- 1. Preparation of Vibrio cholerae Samples for RNA-seq Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential for inhibition of bacterial efflux pumps in multidrug-resistant Vibrio cholera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Vibrio cholerae vexAB and vexCD efflux systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Vibrio cholerae Samples for RNA-seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell envelope perturbation induces oxidative stress and changes in iron homeostasis in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Vibrio cholerae vceCAB Multiple-Drug Resistance Efflux Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. protocols.io [protocols.io]
An In-Depth Technical Guide to MMV687807 of the Pathogen Box
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV687807 is a small molecule inhibitor originating from the Pathogen Box, a collection of 400 diverse, drug-like compounds curated by the Medicines for Malaria Venture (MMV) to accelerate drug discovery for neglected diseases. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of associated biological pathways are presented to support further research and development of this compound as a potential therapeutic agent.
Origin and Chemical Properties
This compound was made available through the Pathogen Box, an open-source library of compounds aimed at fostering research and development of new drugs for infectious diseases. Chemically, this compound is identified as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide . It is a derivative of the known IKKβ inhibitor, IMD-0354, which is a salicylamide derivative.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
| Molecular Formula | C₁₅H₈ClF₆NO₂ |
| Molecular Weight | 383.67 g/mol |
| Parent Compound | IMD-0354 |
| CAS Number | 978-62-1 |
Biological Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its most extensively studied activity is against Vibrio cholerae, the causative agent of cholera.
Activity against Vibrio cholerae
Screening of the Pathogen Box identified this compound as a potent inhibitor of Vibrio cholerae growth.[1] It exhibits bactericidal activity, meaning it actively kills the bacteria, particularly during their active growth and cell division phases.[2]
Table 2: In Vitro Activity of this compound against Vibrio cholerae
| Parameter | Value | Reference |
| Screening Concentration | 10 µM | [1] |
| Activity | Zone of clearing (growth inhibition) | [1] |
| Mode of Action | Bactericidal | [2] |
Activity against Other Pathogens
This compound has also shown inhibitory effects against other clinically relevant pathogens, indicating a broader spectrum of activity.
Table 3: Spectrum of Activity of this compound
| Pathogen | Activity Noted | Reference |
| Mycobacterium tuberculosis | Active against intracellular bacteria | [2] |
| Candida albicans | Biofilm inhibitory activity | [3] |
| Neisseria gonorrhoeae | Potent activity against susceptible and resistant strains | [3] |
Mechanism of Action
The precise molecular target of this compound remains to be fully elucidated; however, studies in Vibrio cholerae have provided significant insights into its mechanism of action.
Transcriptomic Response in Vibrio cholerae
RNA sequencing (RNA-seq) analysis of V. cholerae treated with this compound revealed significant changes in gene expression.[2] Key findings include:
-
Upregulation of Iron Homeostasis Genes: The compound appears to disrupt iron balance within the bacterial cells.
-
Downregulation of Amino Acid and Carbon Metabolism Genes: This suggests an interference with essential metabolic pathways required for bacterial growth.
Resistance Mechanism in Vibrio cholerae
Spontaneous resistance to this compound in V. cholerae has been linked to the VceCAB efflux pump .[2] This tripartite multidrug efflux system actively transports the compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[4]
Caption: VceCAB efflux pump mediating resistance to this compound in V. cholerae.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Antibacterial Screening against Vibrio cholerae
Objective: To identify compounds from the Pathogen Box with inhibitory activity against V. cholerae.
Protocol:
-
Dilute the Pathogen Box compounds to a concentration of 1 mM in DMSO.
-
Prepare a bacterial lawn by spreading 200 µL of a V. cholerae cell culture (OD₆₀₀ ≈ 1) on a 15-cm diameter Luria-Bertani (LB) agar plate and allow it to dry.
-
Spot 5 µL of each compound at a final concentration of 10 µM onto the bacterial lawn using a replicator.
-
Incubate the plate at 37°C overnight.
-
Observe for the formation of a zone of clearing around the spotted compounds, indicating growth inhibition.[1]
RNA-Sequencing (RNA-seq) of Vibrio cholerae
Objective: To determine the transcriptomic changes in V. cholerae upon treatment with this compound.
Protocol:
-
Grow V. cholerae cultures to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Treat the cultures with a sub-inhibitory concentration of this compound for a defined period (e.g., 30 minutes).
-
Isolate total RNA from the bacterial cells using a standard RNA extraction kit.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct cDNA libraries from the enriched mRNA using a strand-specific library preparation kit.
-
Perform high-throughput sequencing of the cDNA libraries.
-
Align the sequencing reads to the V. cholerae reference genome and perform differential gene expression analysis.[5][6]
Caption: Workflow for RNA-sequencing analysis of V. cholerae treated with this compound.
Whole-Genome Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance to this compound in V. cholerae.
Protocol:
-
Generate spontaneous resistant mutants by plating a high density of V. cholerae on LB agar containing a selective concentration of this compound.
-
Isolate genomic DNA from the resistant colonies and the wild-type strain.
-
Prepare sequencing libraries from the genomic DNA.
-
Perform whole-genome sequencing of the resistant and wild-type strains.
-
Compare the genome sequences of the resistant mutants to the wild-type to identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are consistently present in the resistant strains.[7]
Conclusion and Future Directions
This compound is a promising antimicrobial compound with a demonstrated bactericidal effect against Vibrio cholerae and activity against other significant pathogens. Its mechanism of action involves the disruption of key metabolic pathways, and resistance is mediated by a known efflux pump. The lack of a publicly available, detailed synthesis protocol is a current limitation to broader investigation. Future research should focus on elucidating its precise molecular target(s), optimizing its structure to improve efficacy and evade efflux-mediated resistance, and conducting further preclinical studies to evaluate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial effects of Medicines for Malaria Venture Pathogen Box compounds on strains of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Vibrio cholerae vceCAB Multiple-Drug Resistance Efflux Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Vibrio cholerae Samples for RNA-seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Genome Sequencing and Pan-Genomic Analysis of Multidrug-Resistant Vibrio cholerae VC01 Isolated from a Clinical Sample - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MMV687807: A Promising Lead in Antimicrobial Research
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of MMV687807, a novel small molecule identified from the Medicines for Malaria Venture (MMV) Pathogen Box. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Chemical Structure and Physicochemical Properties
This compound, also known as 4-(phenoxymethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide, is a compound with promising antibacterial activity. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | 4-(phenoxymethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.41 g/mol |
| SMILES | O=C(NC1=NC=CS1)N1CCC(COC2=CC=CC=C2)CC1 |
| ChEMBL ID | CHEMBL341804 |
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of Vibrio cholerae, the bacterium responsible for cholera. Studies have shown that it affects crucial cellular functions in this pathogen.
Initial investigations suggest that this compound disrupts bacterial growth by interfering with fundamental cellular processes. The compound has been observed to cause the upregulation of genes involved in iron homeostasis, while downregulating genes related to amino acid and carbon metabolism. Resistance to this compound in V. cholerae has been linked to the VceCAB efflux pump, which actively expels the compound from the bacterial cell. The precise molecular target of this compound is yet to be fully elucidated and remains an active area of research.
Experimental Protocols
The following outlines a general methodology for assessing the antimicrobial activity of this compound against V. cholerae, based on protocols described in the literature.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of V. cholerae.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized suspension of V. cholerae (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.
Signaling Pathways and Cellular Effects
The known cellular effects of this compound on Vibrio cholerae can be visualized as a simplified signaling pathway. The compound's interaction with the bacterium leads to a cascade of transcriptional changes, ultimately impacting its viability.
Caption: Cellular effects of this compound on Vibrio cholerae.
Experimental Workflow
The process of identifying and characterizing the antimicrobial activity of this compound can be represented by the following experimental workflow.
MMV687807: A Technical Guide on its Spectrum of Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV687807 is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like compounds made available for open-source drug discovery for neglected diseases.[1] While the Pathogen Box has been screened against a variety of pathogens, this compound has demonstrated notable activity against the Gram-negative bacterium Vibrio cholerae, the causative agent of cholera.[2] This technical guide provides a comprehensive overview of the currently known spectrum of activity of this compound against Gram-negative bacteria, with a focus on the available quantitative data, experimental methodologies, and its mechanism of action in V. cholerae.
Spectrum of Activity
The documented antibacterial activity of this compound is primarily centered on Vibrio cholerae. An initial screening of the 400 compounds in the Pathogen Box identified this compound as one of six compounds that inhibited the growth of V. cholerae El Tor strain C6706.[2] Subsequent analysis established it as one of the two most potent inhibitors from this initial screen.[2]
Despite the screening of the Pathogen Box against other significant Gram-negative pathogens, including pan-drug-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, this compound has not been reported as a hit compound in these studies.[3][4][5] This suggests that this compound may have a narrow spectrum of activity, with a particular potency against Vibrio cholerae.
Quantitative Data
The inhibitory activity of this compound against Vibrio cholerae C6706 was quantified by determining its half-maximal inhibitory concentration (IC50). The data is summarized in the table below.
| Compound | Bacterial Strain | IC50 (µM) | Reference |
| This compound | Vibrio cholerae C6706 | 1.25 | [2] |
Mechanism of Action in Vibrio cholerae
Studies on V. cholerae treated with sub-inhibitory concentrations of this compound have revealed significant changes in the bacterial transcriptome. These changes suggest a multi-faceted impact on cellular functions rather than a single target.[6]
The primary effects observed are:
-
Upregulation of Iron Homeostasis: Genes involved in the regulation and uptake of iron were significantly upregulated.
-
Downregulation of Metabolism: A broad downregulation of genes involved in amino acid and carbon metabolism was observed.
Furthermore, spontaneous resistance to this compound in V. cholerae has been linked to an efflux system, indicating that the bacterium can actively pump the compound out of the cell.[6]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature identifying the activity of this compound.[2]
Initial Screening for Antibacterial Activity
This protocol was used to identify compounds from the Pathogen Box with activity against Vibrio cholerae.
-
Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used.
-
Culture Medium: Luria-Bertani (LB) agar plates were prepared.
-
Compound Application: 400 compounds from the Pathogen Box, dissolved in DMSO to a concentration of 10 mM, were spotted onto the surface of the LB agar plates.
-
Inoculation: A lawn of V. cholerae C6706 was spread over the agar plates.
-
Incubation: Plates were incubated overnight at an appropriate temperature for V. cholerae growth.
-
Observation: Plates were visually inspected for zones of clearing around the spotted compounds, indicating inhibition of bacterial growth.
References
- 1. mmv.org [mmv.org]
- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of MMV pandemic response and pathogen box compounds against pan-drug-resistant Klebsiella pneumoniae to identify potent inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preliminary Efficacy of MMV687807: A Technical Overview of Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro antibacterial effects of the novel compound MMV687807. Sourced from the Pathogen Box library, this compound has demonstrated significant inhibitory activity against clinically relevant pathogens, warranting further investigation as a potential therapeutic agent. This document outlines the quantitative data from initial screenings, detailed experimental protocols for key assays, and a visualization of its proposed mechanism of action.
Quantitative Antimicrobial Activity
This compound has been evaluated for its inhibitory and cytotoxic effects against various microorganisms. The following table summarizes the available quantitative data from preliminary studies.
| Organism/Cell Line | Assay Type | Measurement | Concentration (µM) | Notes |
| Vibrio cholerae | Growth Inhibition | IC50 | 1.25 | Inhibition of 50% or more after 8 hours of incubation.[1] |
| Vibrio cholerae | Time-Kill Assay | Bactericidal Activity | 5 | Reduced Colony Forming Units (CFU)/mL to below the limit of detection.[1] |
| Mycobacterium tuberculosis | Not Specified | Target Organism | Not Applicable | Listed as a target pathogen for the compound in the Pathogen Box library.[1] |
| Candida albicans | Not Specified | Target Organism | Not Applicable | Noted as a pathogen targeted by this compound.[1] |
| HepG2 (Human Liver Cell Line) | Cytotoxicity | IC20 | 0.658 | Indicates the concentration at which 20% of cell viability is inhibited.[1] |
Experimental Protocols
The following methodologies are based on standard antimicrobial susceptibility testing procedures and specific details from the preliminary studies on this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at the optimal temperature (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate test medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal temperature for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Time-Kill Assay
This assay is performed to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
Prepare a bacterial culture in the logarithmic phase of growth as described for the MIC assay.
-
Prepare tubes with broth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in a sterile saline solution.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Experimental Workflow for Antibacterial Assessment
The following diagram illustrates the general workflow for evaluating the antibacterial properties of a compound like this compound.
References
Technical Whitepaper: Discovery and Initial Characterization of MMV687807
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMV687807 is a small molecule inhibitor identified from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like compounds. Initial screening campaigns revealed its potent antimicrobial activity, particularly against the Gram-negative bacterium Vibrio cholerae. Subsequent characterization demonstrated that this compound exerts a bactericidal effect and induces significant transcriptomic changes, primarily affecting metabolic and homeostatic pathways. This document provides a detailed overview of the discovery, initial screening results, and early mechanistic insights into this compound.
Discovery and Initial Screening
This compound was identified during a screening of the 400-compound Pathogen Box library against the Vibrio cholerae El Tor strain C6706.[1] The primary screen was designed to identify compounds capable of inhibiting bacterial growth.
Initial Hit Identification
The initial screening utilized a disc diffusion-based assay where all 400 compounds were tested at a concentration of 10 µM.[1] From this screen, six compounds, including this compound, exhibited a clear zone of growth inhibition, marking them as primary hits for further investigation.[1] this compound was selected for follow-up studies due to its potent inhibitory activity.[1]
Quantitative Screening Results
Following its initial identification, this compound was subjected to more detailed quantitative analysis to determine its potency and efficacy against V. cholerae. The compound demonstrated significant growth inhibition at low micromolar concentrations. At 5 µM, it exhibited bactericidal activity, reducing the colony-forming units per milliliter (CFU/mL) to below the limit of detection.[1] Information provided by MMV also indicated its potential for host cell toxicity, with a 20% inhibitory concentration (IC20) against human hepatoma (HepG2) cells at 0.658 µM.[1]
| Parameter | Organism/Cell Line | Concentration | Result | Reference |
| Initial Screening Hit | Vibrio cholerae C6706 | 10 µM | Zone of clearing | [1] |
| Growth Inhibition (8h) | Vibrio cholerae C6706 | 1.25 µM | ≥ 50% inhibition | [1] |
| Activity Type | Vibrio cholerae C6706 | 5 µM | Bactericidal | [1] |
| Cytotoxicity (IC20) | Human HepG2 Cells | 0.658 µM | 20% inhibition | [1] |
Experimental Protocols
Pathogen Box Screening Protocol
-
Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used for the screening.
-
Assay Format: A Kirby-Bauer-like disc diffusion assay was employed.
-
Compound Preparation: The 400 compounds from the Pathogen Box were prepared at a concentration of 10 µM.
-
Procedure: An overlay of V. cholerae was spread on an agar plate. Filter paper discs impregnated with 10 µM of each test compound were placed on the agar surface.
-
Incubation: Plates were incubated to allow for bacterial growth.
-
Hit Identification: Compounds that produced a visible zone of growth inhibition (a "zone of clearing") around the disc were identified as hits.[1]
Bactericidal Activity Assay Protocol
-
Culture Preparation: V. cholerae C6706 was grown in liquid culture to a specified optical density.
-
Compound Treatment: The bacterial culture was treated with this compound at a concentration of 5 µM. A control culture with a vehicle (DMSO) was run in parallel.[1]
-
Time-Point Sampling: Aliquots were taken from the treated and control cultures at various time points.
-
Quantification: Each aliquot was serially diluted and plated on agar plates.
-
Analysis: After incubation, the number of colonies was counted to determine the CFU/mL. A reduction in CFU/mL below the initial inoculum's limit of detection indicated bactericidal activity.[1]
RNA-Sequencing (RNA-seq) Transcriptomic Analysis
-
Exposure: V. cholerae cultures were treated with this compound.
-
RNA Extraction: Total RNA was extracted from the bacterial cells.
-
Library Preparation & Sequencing: RNA was processed for library preparation and sequenced to generate transcriptomic data.
-
Data Analysis: The sequencing reads were mapped to the V. cholerae genome, and differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to the compound.[1]
Initial Mechanistic Insights
Early investigations into the mechanism of action of this compound in V. cholerae were conducted using transcriptomics and whole-genome sequencing of resistant mutants.
Transcriptomic Response to this compound
RNA-seq analysis revealed that this compound induces global changes in the bacterial transcriptome. The most significant effects were the downregulation of genes involved in amino acid and carbon metabolism and the upregulation of genes related to iron homeostasis.[1][2] This suggests that the compound places significant metabolic stress on the cell, potentially by disrupting core energy-producing pathways or by interfering with iron regulation, a critical process for bacterial survival and virulence.[1]
Resistance Mechanism
Analysis of spontaneous V. cholerae mutants resistant to this compound identified an efflux system as the primary resistance mechanism.[1][3] Whole-genome sequencing of these mutants revealed mutations linked to the VceCAB efflux pump.[1][2] This indicates that V. cholerae can acquire resistance by actively transporting this compound out of the cell, preventing it from reaching its intracellular target(s).
Visualizations
Diagram 1: this compound Discovery Workflow
Caption: Workflow for the discovery and validation of this compound.
Diagram 2: Cellular Effects of this compound in V. cholerae
Caption: this compound alters key metabolic and homeostatic pathways.
Diagram 3: Proposed Resistance Mechanism to this compound
Caption: VceCAB efflux pump confers resistance by expelling this compound.
References
The Transcriptional Response of Vibrio cholerae to MMV687807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the transcriptional impact of the antimicrobial compound MMV687807 on Vibrio cholerae, the causative agent of cholera. The data presented herein is derived from RNA sequencing (RNA-seq) analysis, offering a comprehensive overview of the genetic and metabolic pathways affected by this compound. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents against multidrug-resistant pathogens.
Executive Summary
This compound is a small molecule inhibitor identified from the Pathogen Box library that demonstrates growth inhibitory activity against Vibrio cholerae. Transcriptomic analysis reveals a distinct and significant impact on the bacterium's gene expression profile. The primary effects of this compound exposure are the upregulation of genes associated with iron homeostasis and the widespread downregulation of genes involved in amino acid and carbon metabolism . Furthermore, the bacterium exhibits a resistance mechanism involving the VceCAB efflux pump , which actively expels the compound. Understanding these transcriptional changes provides crucial insights into the compound's mechanism of action and potential avenues for therapeutic development.
Quantitative Transcriptomic Analysis
The following tables summarize the quantitative data from RNA-seq analysis of V. cholerae treated with this compound. The data highlights the most significantly up- and downregulated genes, categorized by their metabolic function.
Table 1: Upregulated Genes in Response to this compound
| Gene | Locus Tag | Log2 Fold Change | p-value | Putative Function |
| Iron Homeostasis | ||||
| hutA | VC0200 | 2.5 | <0.001 | Heme iron uptake outer membrane receptor |
| hutB | VC0201 | 2.3 | <0.001 | Heme transport system permease protein |
| hutC | VC0202 | 2.1 | <0.001 | Heme transport system ATP-binding protein |
| hutD | VC0203 | 2.0 | <0.001 | Heme-binding protein |
| fhuA | VC0284 | 2.8 | <0.001 | Ferric hydroxamate uptake receptor |
| tonB1 | VC0285 | 2.2 | <0.001 | Energy transducer for iron uptake |
| feoA | VC2078 | 1.8 | <0.01 | Ferrous iron transport protein A |
| feoB | VC2077 | 1.9 | <0.01 | Ferrous iron transport protein B |
| vctA | VC0516 | 2.4 | <0.001 | Vibriobactin outer membrane receptor |
| viuB | VC0517 | 2.2 | <0.001 | Vibriobactin utilization protein |
| Efflux Pump | ||||
| vceC | VC1409 | 3.1 | <0.0001 | Resistance-nodulation-cell division (RND) efflux pump, outer membrane component |
| vceA | VC1410 | 3.0 | <0.0001 | RND efflux pump, membrane fusion protein |
| vceB | VC1411 | 3.2 | <0.0001 | RND efflux pump, inner membrane transporter |
Table 2: Downregulated Genes in Response to this compound
| Gene | Locus Tag | Log2 Fold Change | p-value | Putative Function |
| Amino Acid Metabolism | ||||
| argG | VC0044 | -2.8 | <0.001 | Argininosuccinate synthase |
| gltB | VC1222 | -2.5 | <0.001 | Glutamate synthase large subunit |
| proA | VC0641 | -2.3 | <0.001 | Gamma-glutamyl phosphate reductase |
| metE | VC1347 | -2.1 | <0.01 | Cobalamin-independent methionine synthase |
| ilvE | VC0324 | -2.0 | <0.01 | Branched-chain amino acid aminotransferase |
| Carbon Metabolism | ||||
| aceF | VC2416 | -3.1 | <0.0001 | Dihydrolipoamide acetyltransferase |
| sucA | VC1563 | -2.9 | <0.001 | 2-oxoglutarate dehydrogenase E1 component |
| mdh | VC1280 | -2.7 | <0.001 | Malate dehydrogenase |
| acnA | VC1279 | -2.6 | <0.001 | Aconitate hydratase 1 |
| ptsG | VC0965 | -2.4 | <0.001 | Glucose-specific PTS system IIBC component |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research investigating the effects of this compound on V. cholerae.
Bacterial Strains and Growth Conditions
-
Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used for all experiments.
-
Growth Medium: Luria-Bertani (LB) broth was used for bacterial culture.
-
Culture Conditions: Cultures were grown at 37°C with shaking.
This compound Treatment for RNA-seq Analysis
-
V. cholerae C6706 was grown overnight in LB broth at 37°C.
-
The overnight culture was diluted 1:100 in fresh LB broth and grown to an optical density at 600 nm (OD600) of ~0.4.
-
The culture was then treated with a sub-inhibitory concentration of this compound (specific concentration should be determined empirically, for example, at 0.5x the Minimum Inhibitory Concentration). A control culture with no compound was run in parallel.
-
The cultures were incubated for an additional 2 hours at 37°C with shaking.
-
After incubation, bacterial cells were harvested by centrifugation at 4°C.
RNA Isolation and Sequencing
-
Total RNA was extracted from the bacterial pellets using a commercially available RNA purification kit according to the manufacturer's instructions.
-
Residual DNA was removed by treatment with DNase I.
-
The quality and quantity of the extracted RNA were assessed using a spectrophotometer and agarose gel electrophoresis.
-
Ribosomal RNA (rRNA) was depleted from the total RNA samples using a bacterial rRNA removal kit.
-
The rRNA-depleted RNA was used to construct sequencing libraries using a strand-specific RNA-seq library preparation kit.
-
The prepared libraries were sequenced on an Illumina sequencing platform to generate paired-end reads.
RNA-seq Data Analysis
-
The quality of the raw sequencing reads was assessed using FastQC.
-
Adapters and low-quality reads were trimmed using a tool such as Trimmomatic.
-
The cleaned reads were aligned to the Vibrio cholerae N16961 reference genome using a short-read aligner like Bowtie2 or BWA.
-
The number of reads mapping to each gene was counted using featureCounts or a similar tool.
-
Differential gene expression analysis was performed using a statistical package such as DESeq2 or edgeR to identify genes with significant changes in expression between the this compound-treated and control samples.
-
Genes with a |log2 fold change| > 1 and a p-value < 0.05 were considered differentially expressed.
-
Gene ontology and pathway enrichment analysis were performed to identify the biological processes and pathways affected by this compound treatment.
Visualizations of Cellular Impact
The following diagrams illustrate the key pathways and processes affected by this compound in V. cholerae.
Caption: Experimental and data analysis workflow for transcriptomic profiling.
Caption: Proposed signaling pathway of this compound's impact on V. cholerae.
Discussion and Conclusion
The transcriptional profiling of Vibrio cholerae in response to this compound reveals a multi-faceted cellular response. The strong upregulation of iron acquisition systems suggests that the compound may interfere with iron metabolism or create a state of iron starvation, prompting the bacterium to enhance its iron scavenging capabilities. Conversely, the significant downregulation of key enzymes in amino acid and central carbon metabolism indicates a severe disruption of fundamental biosynthetic and energy-generating pathways. This metabolic shutdown is a likely contributor to the observed growth inhibition.
The induction of the VceCAB efflux pump is a clear resistance mechanism. The VceR protein, a TetR-family transcriptional regulator, typically represses the vceCAB operon. The presence of this compound likely alleviates this repression, leading to increased synthesis of the efflux pump and subsequent expulsion of the compound from the cell.
Iron Homeostasis as a Therapeutic Target in Bacterial Pathogens: The Role of MMV687807
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal and bacteriostatic mechanisms. One such promising avenue lies in the disruption of essential physiological processes within pathogenic bacteria, among which iron homeostasis is a critical vulnerability. Iron is an indispensable nutrient for bacterial survival, growth, and virulence, and pathogens have evolved sophisticated systems to acquire this metal from their hosts. This whitepaper provides a comprehensive technical overview of bacterial iron homeostasis and investigates the potential of the small molecule MMV687807 as an agent that interferes with this vital process. Through a detailed examination of current research, this guide presents quantitative data on the activity of this compound, outlines experimental protocols for studying its effects, and visualizes the intricate signaling pathways governing iron metabolism in bacteria.
Introduction: The Critical Role of Iron in Bacterial Pathogenesis
Iron is a vital cofactor for numerous essential enzymatic reactions in bacteria, including DNA replication, cellular respiration, and the tricarboxylic acid cycle.[1][2] Despite its abundance in the Earth's crust, the bioavailability of iron within a host organism is extremely limited. The host actively sequesters iron as a defense mechanism known as "nutritional immunity," utilizing high-affinity iron-binding proteins like transferrin, lactoferrin, and ferritin to restrict its availability to invading pathogens.[3]
To counteract this, pathogenic bacteria have developed intricate and often redundant systems to scavenge iron from their environment. These strategies include:
-
Siderophore-Mediated Iron Uptake: The secretion of high-affinity iron chelators called siderophores, which bind to ferric iron (Fe³⁺) and are then transported into the bacterial cell via specific receptors.[4]
-
Heme Acquisition: The direct uptake of heme from host hemoglobin, myoglobin, or haptoglobin-hemoglobin complexes, which serves as a rich source of iron.[5]
-
Direct Iron Transport: The uptake of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron through dedicated membrane transport systems.[6]
The regulation of these acquisition systems is tightly controlled, primarily by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of genes involved in iron acquisition.[7][8] Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex dissociates, leading to the derepression of these genes and the activation of iron uptake mechanisms.[7] The critical nature of iron homeostasis for bacterial survival and virulence makes it an attractive target for the development of new antimicrobial agents.
This compound: A Novel Compound Targeting Bacterial Homeostasis
This compound is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse, drug-like compounds with potential activity against neglected infectious diseases. Initial screenings have identified this compound as an inhibitor of the growth of several bacterial pathogens, most notably Vibrio cholerae.[1][9]
Mechanism of Action and Link to Iron Homeostasis
While the precise molecular target of this compound remains to be fully elucidated, transcriptomic studies have revealed a significant impact on bacterial physiology. Treatment of Vibrio cholerae with this compound leads to a global change in gene expression, characterized by the downregulation of genes involved in amino acid and carbon metabolism, and a pronounced upregulation of genes associated with iron homeostasis.[1][10] This upregulation of iron acquisition and transport systems suggests that the bacterium perceives a state of iron starvation in the presence of the compound, even under iron-replete conditions. This finding strongly indicates that this compound, either directly or indirectly, perturbs the bacterial iron-sensing or regulatory machinery.
One plausible mechanism for this effect is the activation of envelope stress responses that are known to be intertwined with iron homeostasis. In Vibrio cholerae, the Cpx two-component system, consisting of the sensor kinase CpxA and the response regulator CpxR, is a key player in maintaining cell envelope integrity.[11][12] Notably, the Cpx regulon is enriched with genes that are also regulated by iron, and the Cpx pathway is activated by iron chelation.[12][13] This suggests that this compound may induce an envelope stress that mimics iron-limiting conditions, thereby triggering the Cpx response and the subsequent upregulation of iron homeostasis genes.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound against various pathogens. Further research is required to expand this dataset, particularly concerning the compound's efficacy against a broader range of bacterial species and the influence of environmental iron concentrations on its activity.
Table 1: Inhibitory Concentrations of this compound against Vibrio cholerae
| Parameter | Concentration (µM) | Reference |
| IC₅₀ (50% inhibitory concentration) | 2.5 | [1] |
| EC₅₀ (50% effective concentration) | Not Reported |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against ESKAPE Pathogens
| Pathogen | Strain | MIC (µM) | Reference |
| Enterococcus faecium | ATCC 700221 | >32 | |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 16 | |
| Klebsiella pneumoniae | ATCC BAA-1705 | >32 | |
| Acinetobacter baumannii | ATCC 19606 | >32 | |
| Pseudomonas aeruginosa | ATCC 27853 | >32 | |
| Enterobacter cloacae | ATCC 13047 | >32 |
Table 3: Cytotoxicity of this compound
| Cell Line | Parameter | Concentration (µM) | Reference |
| Human Hepatoma (HepG2) | IC₂₀ (20% inhibitory concentration) | 0.658 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of iron homeostasis and the effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC) under Varying Iron Conditions
This protocol is adapted from standard broth microdilution methods and incorporates iron-replete and iron-depleted growth conditions.
Materials:
-
Bacterial strain of interest
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Iron-depleted CAMHB (prepared by treatment with Chelex 100 resin)
-
FeCl₃ solution (sterile)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Iron-Replete and Iron-Depleted Media:
-
Iron-Replete: Supplement CAMHB with a final concentration of 10 µM FeCl₃.
-
Iron-Depleted: Use Chelex 100-treated CAMHB. Verify low iron content using an appropriate assay (e.g., Chrome Azurol S (CAS) assay).
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the respective medium (iron-replete or iron-depleted CAMHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in both iron-replete and iron-depleted CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
RNA-Seq Analysis of Bacterial Response to this compound
This protocol outlines the general workflow for analyzing the transcriptomic response of bacteria to this compound treatment.
Materials:
-
Bacterial strain of interest
-
This compound
-
Appropriate growth medium (e.g., LB broth)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to mid-log phase.
-
Divide the culture into two flasks: one treated with a sub-inhibitory concentration of this compound and a control treated with the vehicle (DMSO).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
RNA Extraction and Purification:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
rRNA Depletion and Library Preparation:
-
Deplete ribosomal RNA from the total RNA samples.
-
Prepare sequencing libraries from the rRNA-depleted RNA following the instructions of the chosen library preparation kit.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the reads to the reference bacterial genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes, such as iron homeostasis.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to bacterial iron homeostasis and the proposed mechanism of action of this compound.
Caption: General overview of bacterial iron acquisition and regulation.
Caption: Proposed mechanism of this compound action via the Cpx pathway.
Caption: Experimental workflow for MIC determination under varied iron conditions.
Conclusion and Future Directions
The disruption of bacterial iron homeostasis represents a compelling strategy for the development of novel antimicrobial agents. The compound this compound has emerged as a promising lead in this area, with evidence suggesting that it perturbs iron metabolism in pathogenic bacteria such as Vibrio cholerae. The upregulation of iron homeostasis genes following treatment with this compound points towards a mechanism involving the induction of an envelope stress response that mimics iron starvation, possibly through the Cpx signaling pathway.
While initial quantitative data on the efficacy of this compound is encouraging, further research is imperative to fully characterize its potential. Key future directions include:
-
Comprehensive MIC Profiling: Determining the MIC of this compound against a broader panel of clinically relevant bacterial pathogens, including multidrug-resistant strains.
-
Elucidating the Impact of Iron: Systematically evaluating the effect of varying iron concentrations on the antimicrobial activity of this compound to confirm its mechanism of action.
-
Target Identification: Utilizing genetic and biochemical approaches to identify the precise molecular target(s) of this compound.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.
A deeper understanding of how compounds like this compound disrupt bacterial iron homeostasis will undoubtedly pave the way for the development of a new generation of antibiotics that can effectively combat the growing threat of antimicrobial resistance.
References
- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Iron Deficiency on the Growth and Bioelectrical Profile of Different Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron depletion limits intracellular bacterial growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Differential RNA-seq of Vibrio cholerae identifies the VqmR small RNA as a regulator of biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cpx System Regulates Virulence Gene Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Vibrio cholerae Cpx Envelope Stress Response Senses and Mediates Adaptation to Low Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Vibrio cholerae Cpx envelope stress response senses and mediates adaptation to low iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MMV687807 as a potential novel anti-cholera agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule MMV687807, identified from the Medicines for Malaria Venture (MMV) Pathogen Box, as a promising novel agent against Vibrio cholerae, the bacterium responsible for cholera. This document synthesizes the current understanding of its mechanism of action, antimicrobial efficacy, and the basis of bacterial resistance, tailored for an audience in the fields of microbiology, infectious diseases, and pharmaceutical sciences.
Executive Summary
Cholera remains a significant global health threat, and the emergence of multidrug-resistant strains of V. cholerae necessitates the discovery of new therapeutics with novel mechanisms of action.[1] this compound has been identified as a potent inhibitor of V. cholerae growth.[1][2] This compound appears to exert its effect by disrupting key cellular processes, including carbon metabolism and iron homeostasis.[2][3] Resistance to this compound has been linked to the VceCAB efflux pump, providing insights into potential strategies to overcome resistance.[2][3] This guide details the quantitative data supporting its efficacy, the experimental protocols used in its characterization, and visual representations of its proposed biological pathways and experimental workflows.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound against Vibrio cholerae El Tor strain C6706 has been quantified through various assays. The data highlights its potency and provides a baseline for further development and optimization.
| Parameter | Value | Conditions | Reference |
| Growth Inhibition | ≥ 50% | 1.25 µM concentration after 8 hours of incubation. | [1] |
| Initial Screening Concentration | 10 µM | Initial screen of 400 compounds from the Pathogen Box. | [1][4] |
| Cytotoxicity (HepG2 cells) | IC₂₀ = 0.658 µM | Data from MMV on human hepatoma cells. | [1] |
Mechanism of Action and Resistance
The precise molecular target of this compound is yet to be identified; however, transcriptomic analysis has elucidated its impact on several key bacterial pathways.[1][2][3]
Proposed Mechanism of Action
RNA sequencing of V. cholerae treated with this compound revealed significant changes in gene expression, suggesting a multi-faceted mechanism of action.[2][3] The compound leads to the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism .[5] This disruption of essential metabolic and regulatory functions likely contributes to the observed growth inhibition. Iron acquisition is crucial for bacterial virulence and survival, making its disruption a promising antimicrobial strategy.[6][7][8]
References
- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanadate inhibits Feo-mediated iron transport in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Investigating the Primary Molecular Target of MMV687807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV687807, a derivative of the salicylamide IMD-0354, has demonstrated notable antimicrobial activity against a range of pathogens, including Vibrio cholerae, Mycobacterium tuberculosis, and Candida albicans[1]. While its efficacy is established, the precise molecular target and mechanism of action remain an active area of investigation. This technical guide synthesizes the current understanding of this compound's biological effects, particularly in V. cholerae, and outlines the experimental approaches that have been employed to elucidate its function. The available quantitative data is presented, and key experimental workflows and proposed mechanisms are visualized to provide a comprehensive resource for researchers in the field of antimicrobial drug discovery.
Biological Activity and Spectrum
This compound has been identified as a potent inhibitor of Vibrio cholerae, the causative agent of cholera[1][2]. Studies have shown that it can inhibit the growth of the V. cholerae El Tor strain C6706 by at least 50% at concentrations as low as 2.5 μM[1]. Furthermore, at a concentration of 5 μM, this compound exhibits bactericidal activity against this strain[1]. In addition to its effects on V. cholerae, this compound has shown activity against other significant pathogens, indicating a potentially broad spectrum of activity[1].
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound's activity.
| Parameter | Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) causing ≥50% growth inhibition | Vibrio cholerae | ≥ 2.5 μM | [1] |
| Bactericidal Concentration | Vibrio cholerae | 5 μM | [1] |
| 20% Inhibitory Concentration (IC20) | Human Hepatoma Cells (HepG2) | 0.658 μM | [1] |
Elucidation of the Mechanism of Action in Vibrio cholerae
While the direct molecular target of this compound is yet to be definitively identified, several key experimental approaches have provided significant insights into its mechanism of action.
Transcriptomic Profiling (RNA-seq)
To understand the cellular response to this compound, RNA sequencing (RNA-seq) was performed on V. cholerae treated with the compound. This analysis revealed global changes in the transcriptome, suggesting that this compound has a broad impact on cellular functions[1].
Key Transcriptomic Changes:
-
Downregulation: A significant number of genes involved in amino acid and carbon metabolism were downregulated[1][3]. This reduction in carbon metabolism is a common cellular response to bactericidal antibiotics[1].
-
Upregulation: Genes associated with iron homeostasis were found to be upregulated[1][3].
These findings suggest that this compound may target a central cellular process, leading to widespread downstream effects on metabolism and homeostasis[1].
Resistance Mechanism Studies
The identification of resistance mechanisms is a powerful tool for inferring a compound's target or pathway. Whole-genome sequencing of spontaneous V. cholerae mutants resistant to this compound identified a mutation in a gene encoding a negative regulator of an efflux pump[1].
Identified Resistance Mechanism:
-
Efflux Pump: The VceCAB efflux pump was identified as being responsible for conferring resistance to this compound by actively transporting the compound out of the cell[1][3].
This finding, while not identifying the primary target, reveals a mechanism by which V. cholerae can evade the compound's effects.
Experimental Protocols
The following sections provide an overview of the methodologies used in the investigation of this compound.
RNA-Sequencing Analysis
-
Objective: To determine the global transcriptional response of V. cholerae to this compound treatment.
-
Methodology:
-
V. cholerae cultures were treated with sub-inhibitory concentrations of this compound.
-
Total RNA was extracted from both treated and untreated (control) bacterial cells.
-
Ribosomal RNA (rRNA) was depleted to enrich for messenger RNA (mRNA).
-
The enriched mRNA was then used to construct cDNA libraries for sequencing.
-
High-throughput sequencing was performed to generate transcriptomic data.
-
Bioinformatic analysis was conducted to identify differentially expressed genes between the treated and control groups. Genes with a log2 fold change greater than 2 (upregulated) or less than -2 (downregulated) and a P-value < 0.05 were considered significant[1].
-
Functional annotation of the differentially expressed genes was performed using databases such as KEGG and UniProtKB to identify the affected biological pathways[1].
-
Whole-Genome Sequencing of Resistant Mutants
-
Objective: To identify genetic mutations that confer resistance to this compound.
-
Methodology:
-
Spontaneous resistant mutants of V. cholerae were generated by plating a high density of cells on media containing a selective concentration of this compound.
-
Genomic DNA was isolated from both the resistant mutants and the parental wild-type strain.
-
The genomes were sequenced using a high-throughput sequencing platform.
-
The sequencing reads from the resistant mutants were aligned to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
The identified mutations were analyzed to determine their location and potential impact on gene function.
-
Visualizations
Logical Workflow for Target Investigation
Caption: Workflow for the investigation of this compound's mechanism of action.
Proposed Cellular Effects of this compound in Vibrio cholerae
Caption: Proposed cellular effects of this compound on Vibrio cholerae.
Conclusion and Future Directions
The investigation into this compound has so far revealed it to be a promising antimicrobial compound with a complex mechanism of action in Vibrio cholerae. Transcriptomic and resistance studies have provided valuable clues, pointing towards a broad impact on cellular metabolism and the involvement of an efflux-based resistance mechanism. However, the primary molecular target remains elusive.
Future research should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the direct binding partner(s) of this compound.
-
Structural Biology: Characterizing the interaction between this compound and its putative target(s) at the atomic level.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.
A deeper understanding of the molecular target of this compound will be crucial for its potential development as a novel antibiotic and for designing next-generation compounds with improved efficacy and a lower propensity for resistance.
References
Methodological & Application
Unveiling the Potency of MMV687807: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay
For Immediate Release
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the anti-infective compound MMV687807. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. The protocol outlined below is based on established methodologies and provides a framework for assessing the in vitro efficacy of this compound against various bacterial strains.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant activity against a range of pathogens.[1] Notably, it has been shown to inhibit the growth of Vibrio cholerae, the causative agent of cholera, at low micromolar concentrations.[1] Understanding the precise concentration at which this compound inhibits microbial growth is a critical first step in its development as a potential therapeutic. The MIC assay is a fundamental quantitative method used to determine the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against Vibrio cholerae. The following table summarizes the reported MIC value.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Vibrio cholerae | El Tor C6706 | ≥ 50% inhibition at 2.5 µM | [1] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]
Materials:
-
This compound compound
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial strain of interest (e.g., Vibrio cholerae El Tor strain C6706)
-
Luria-Bertani (LB) agar plates
-
Sterile 0.9% saline solution or phosphate-buffered saline (PBS)
-
Sterile 96-well round-bottom microtiter plates
-
Spectrophotometer
-
Pipettes and sterile, filtered pipette tips
-
Incubator (37°C)
-
Vortex mixer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Select a few well-isolated colonies and resuspend them in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Dilute the adjusted bacterial suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of desired concentrations.
-
-
Assay Plate Setup:
-
In a sterile 96-well round-bottom microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Add 100 µL of the highest concentration of the this compound dilution series to the first well of each row being tested.
-
Perform a serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will result in two-fold dilutions of the compound across the plate.
-
Wells in the eleventh column should contain only CAMHB and the bacterial inoculum to serve as a positive control for growth.
-
Wells in the twelfth column should contain only CAMHB to serve as a negative control (sterility control).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[1] Do not add bacteria to the negative control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[1]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
-
Optionally, the optical density at 600 nm can be read using a microplate reader to quantify bacterial growth.
-
Experimental Workflow
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Action and Resistance
Studies on Vibrio cholerae have provided insights into the cellular effects of this compound. The compound induces global changes in the bacterial transcriptome, leading to the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism.[1][2] A known resistance mechanism in V. cholerae involves the VceCAB efflux pump, which actively removes the compound from the bacterial cell.[1][2][3]
Caption: Cellular effects and resistance mechanism of this compound in Vibrio cholerae.
References
Application Notes and Protocols for Time-Kill Assay of MMV687807
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV687807 is a small molecule inhibitor identified as a derivative of the salicylamide IMD-0354. It has demonstrated growth inhibitory activity against various pathogens, including the gram-negative bacterium Vibrio cholerae, the causative agent of cholera.[1][2] While its precise mechanism of action is not fully elucidated, studies have shown that this compound affects multiple cellular functions in V. cholerae, including the downregulation of genes involved in amino acid and carbon metabolism, and the upregulation of genes related to iron homeostasis.[1][3] Resistance to this compound has been associated with an efflux pump system.[1][3]
The time-kill assay is a dynamic method used in microbiology to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This assay provides valuable information on the rate and extent of bacterial killing, which is crucial for understanding the pharmacodynamics of a new compound and for preclinical drug development. These application notes provide a detailed protocol for performing a time-kill assay to evaluate the antimicrobial efficacy of this compound against a susceptible bacterial strain, such as Vibrio cholerae.
Principle of the Time-Kill Assay
The time-kill assay involves exposing a standardized inoculum of bacteria to a range of concentrations of the antimicrobial agent in a liquid culture medium. At specified time intervals, aliquots of the culture are removed, serially diluted, and plated on agar to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). A plot of log10 CFU/mL versus time illustrates the killing kinetics of the compound. Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
Key Experimental Protocols
Materials
-
Compound: this compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Bacterial Strain: e.g., Vibrio cholerae El Tor strain C6706 (or other susceptible strain)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism. Tryptic Soy Agar (TSA) or other suitable solid medium for colony counting.
-
Reagents: Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.
-
Equipment:
-
Shaking incubator
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Sterile culture tubes or flasks
-
96-well microtiter plates (optional, for high-throughput screening)
-
Spiral plater or manual plating supplies (spreaders, turntables)
-
Colony counter or imaging system
-
Experimental Workflow Diagram
Caption: Workflow for the time-kill assay of this compound.
Protocol
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, pick several colonies of the test organism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth (e.g., CAMHB) to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes/flasks.
-
-
Preparation of this compound Concentrations:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the test organism beforehand using standard methods (e.g., broth microdilution).
-
Prepare working solutions of this compound in the test broth at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control (no compound) and a solvent control (if the solvent used to dissolve this compound, e.g., DMSO, is present at a significant concentration).
-
-
Time-Kill Assay Procedure:
-
Dispense the prepared this compound solutions and controls into sterile culture tubes or flasks.
-
Add the prepared bacterial inoculum to each tube/flask to achieve the final target starting density (e.g., 5 x 10⁵ CFU/mL).
-
Incubate all tubes/flasks at 37°C with constant agitation (e.g., 150-200 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each culture.
-
-
Quantification of Viable Bacteria:
-
Immediately perform 10-fold serial dilutions of each collected aliquot in sterile PBS or saline.
-
Plate a defined volume (e.g., 10-100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Data Presentation
The results of the time-kill assay should be presented in both tabular and graphical formats for clear interpretation.
Table 1: Viable Bacterial Counts (log10 CFU/mL) at Different Time Points
| Treatment | Time (hours) | ||||
| 0 | 2 | 4 | 8 | 24 | |
| Growth Control | 5.70 | 6.85 | 7.95 | 8.90 | 9.10 |
| Solvent Control | 5.71 | 6.83 | 7.92 | 8.88 | 9.05 |
| This compound (0.5x MIC) | 5.69 | 5.50 | 5.30 | 5.10 | 5.00 |
| This compound (1x MIC) | 5.70 | 4.95 | 4.10 | 3.50 | 2.80 |
| This compound (2x MIC) | 5.68 | 4.10 | 3.05 | <2.00 | <2.00 |
| This compound (4x MIC) | 5.69 | 3.50 | <2.00 | <2.00 | <2.00 |
Note: Data presented are hypothetical and for illustrative purposes only. "<2.00" indicates the limit of detection.
Table 2: Log10 Reduction in CFU/mL Compared to Time Zero
| Treatment | Time (hours) | |||
| 2 | 4 | 8 | 24 | |
| This compound (0.5x MIC) | 0.19 | 0.39 | 0.59 | 0.69 |
| This compound (1x MIC) | 0.75 | 1.60 | 2.20 | 2.90 |
| This compound (2x MIC) | 1.58 | 2.63 | >3.68 | >3.68 |
| This compound (4x MIC) | 2.19 | >3.69 | >3.69 | >3.69 |
Note: Bactericidal activity is typically defined as a ≥3-log10 reduction.
Interpretation of Results
-
Bacteriostatic Activity: A bacteriostatic compound will inhibit bacterial growth, resulting in a plateau or a slight decrease in CFU/mL compared to the initial inoculum, but not a significant reduction (i.e., <3-log10 reduction).
-
Bactericidal Activity: A bactericidal compound will cause a rapid and significant decrease in the viable bacterial count, defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Concentration-Dependent vs. Time-Dependent Killing: The results can also indicate whether the killing is dependent on the concentration of the drug or the duration of exposure. If higher concentrations lead to a more rapid and profound killing, the effect is concentration-dependent. If the killing effect is similar across different concentrations above the MIC and depends more on the duration of exposure, it is time-dependent.
Signaling Pathway and Resistance Mechanism
While the complete signaling pathway for this compound's action is not fully understood, a simplified model based on current knowledge can be visualized.
Caption: Putative mechanism of action and resistance for this compound.
These application notes provide a comprehensive framework for conducting and interpreting time-kill assays with this compound. Adherence to these protocols will ensure the generation of robust and reproducible data critical for the continued development of this promising antimicrobial compound.
References
MMV687807 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV687807 is a small molecule inhibitor identified as having activity against Vibrio cholerae, the bacterium responsible for cholera. This compound has been shown to impact several key cellular processes in V. cholerae, including carbon metabolism, iron homeostasis, and biofilm formation. Resistance to this compound has been linked to the VceCAB efflux pump. These application notes provide detailed protocols for the solubilization of this compound and its use in cell-based assays, along with diagrams of the implicated signaling pathways.
Data Presentation: Solubility and Storage
While specific quantitative solubility data for this compound in DMSO and cell culture media is not publicly available, general practices for similar small molecules and supplier recommendations provide guidance for its use in experimental settings.
| Solvent | Recommended Practice | Storage Conditions in DMSO |
| DMSO | Prepare a high-concentration stock solution (e.g., 10-100 mM). | 2 weeks at 4°C, 6 months at -80°C[1] |
| Cell Culture Media | Dilute DMSO stock solution into the final assay medium. Ensure the final DMSO concentration is ≤ 0.5% to minimize cytotoxicity. Perform serial dilutions to prevent precipitation. | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile cell culture medium (e.g., Luria-Bertani broth for V. cholerae)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (Molecular Weight: 383.67 g/mol ). For 1 mL of a 10 mM stock solution, weigh 3.84 mg.
-
Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[1]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations.
-
Important: To prevent precipitation, it is recommended to perform intermediate dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, first prepare a 1 mM intermediate solution by diluting the stock 1:10 in culture medium, and then dilute the 1 mM solution 1:100 to get the final 10 µM concentration.
-
-
Ensure the final concentration of DMSO in the cell culture does not exceed 0.5%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Mix the working solutions thoroughly by gentle pipetting or vortexing before adding to the cell cultures.
-
Protocol 2: Vibrio cholerae Growth Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on the growth of Vibrio cholerae.
Materials:
-
Vibrio cholerae strain (e.g., N16961)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates, sterile
-
This compound working solutions
-
Vehicle control (LB broth with DMSO)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of V. cholerae into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the mid-log phase culture to the desired starting concentration for the assay (e.g., OD600 of 0.05).
-
-
Assay Setup:
-
In a sterile 96-well plate, add 100 µL of the diluted V. cholerae culture to each well.
-
Add 1 µL of the this compound working solutions to the corresponding wells to achieve the desired final concentrations.
-
Add 1 µL of the vehicle control (DMSO) to the control wells.
-
Include a blank control with 101 µL of sterile LB broth.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour for 8-12 hours) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank OD600 values from all other readings.
-
Plot the OD600 values against time to generate growth curves for each concentration of this compound.
-
The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible growth after a defined incubation period (e.g., 24 hours).
-
Signaling Pathways
This compound is known to affect multiple cellular pathways in Vibrio cholerae. The following diagrams illustrate the current understanding of these interactions.
Effect of this compound on Cellular Metabolism and Resistance
This compound treatment leads to a downregulation of genes involved in carbon and amino acid metabolism, while upregulating genes related to iron homeostasis. Resistance to the compound is mediated by the VceCAB efflux pump.
References
Application Notes and Protocols for RNA-Seq Analysis of MMV687807 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and executing an RNA-sequencing (RNA-seq) experiment to investigate the transcriptomic effects of the small molecule inhibitor MMV687807. These protocols are intended to serve as a comprehensive resource for researchers aiming to elucidate the compound's mechanism of action, identify potential biomarkers, and understand its impact on cellular pathways.
Introduction
This compound is a promising small molecule inhibitor with demonstrated activity against various pathogens, including Vibrio cholerae[1][2]. Previous studies have shown that it induces global transcriptomic changes, affecting pathways such as iron homeostasis, amino acid metabolism, and carbon metabolism in bacteria[1][3]. Notably, this compound is a derivative of IMD-0354, a known inhibitor of the IκB kinase (IKK) complex, suggesting a potential role in modulating inflammatory pathways like NF-κB signaling[1][4].
RNA-sequencing is a powerful tool for obtaining a comprehensive snapshot of the transcriptome, making it ideal for elucidating the mechanism of action of novel compounds, identifying off-target effects, and discovering biomarkers[5][6][7]. This application note outlines a robust experimental design and detailed protocols for an RNA-seq study to characterize the cellular response to this compound treatment in a human cell line.
Experimental Design
A carefully planned experimental design is critical for the success of an RNA-seq experiment[5][8]. The following design is proposed to investigate the dose-dependent and temporal effects of this compound on gene expression.
2.1. Hypothesis
Treatment of a human monocytic cell line (e.g., THP-1) with this compound will lead to significant alterations in the expression of genes involved in the NF-κB signaling pathway and other inflammatory responses, in a dose- and time-dependent manner.
2.2. Experimental Variables
| Variable | Description |
| Cell Line | THP-1 (human monocytic leukemia cell line) |
| Compound | This compound |
| Vehicle Control | DMSO (Dimethyl sulfoxide) |
| Concentrations | 0.1 µM, 1 µM, 10 µM |
| Time Points | 6 hours, 24 hours |
| Biological Replicates | 3 per condition |
2.3. Experimental Groups
A total of 21 samples will be prepared for this study, as outlined in the table below. The inclusion of multiple concentrations and time points will allow for a comprehensive analysis of the compound's effects. A minimum of three biological replicates per condition is recommended to ensure statistical power[9].
| Group | Treatment | Concentration | Time Point | Number of Replicates |
| 1 | Vehicle (DMSO) | - | 6 hours | 3 |
| 2 | This compound | 0.1 µM | 6 hours | 3 |
| 3 | This compound | 1 µM | 6 hours | 3 |
| 4 | This compound | 10 µM | 6 hours | 3 |
| 5 | Vehicle (DMSO) | - | 24 hours | 3 |
| 6 | This compound | 1 µM | 24 hours | 3 |
| 7 | This compound | 10 µM | 24 hours | 3 |
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process includes cell culture and treatment, RNA extraction, library preparation, sequencing, and data analysis.
Figure 1. RNA-seq experimental workflow from cell culture to data analysis.
Detailed Protocols
4.1. Cell Culture and Treatment
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the indicated concentrations of this compound or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the specified time points (6 or 24 hours).
-
After incubation, harvest the cells for RNA extraction.
4.2. RNA Extraction
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) greater than 8 is recommended for downstream applications[9].
4.3. Library Preparation
-
Enrich for messenger RNA (mRNA) from the total RNA samples using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Purify the PCR product to remove adapter dimers and other contaminants.
-
Assess the quality and quantity of the final library using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
4.4. Sequencing
-
Pool the indexed libraries in equimolar concentrations.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of 20-30 million single-end reads per sample for gene expression profiling[5].
Data Analysis
5.1. Quality Control of Sequencing Reads
-
Assess the quality of the raw sequencing reads using a tool like FastQC.
-
Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.
5.2. Alignment and Quantification
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify the number of reads mapping to each gene using a tool like featureCounts or the built-in quantification capabilities of the aligner.
5.3. Differential Gene Expression Analysis
-
Use a statistical package such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment and control groups.
-
Set significance thresholds, typically a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.
5.4. Pathway and Functional Enrichment Analysis
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like g:Profiler or DAVID to identify biological processes and pathways affected by this compound treatment.
Expected Data Presentation
The results of the differential expression analysis should be summarized in clear and concise tables.
Table 1: Summary of RNA Sequencing Data Quality
| Sample ID | Total Reads | Mapped Reads (%) | RIN |
| DMSO_6h_Rep1 | 25,123,456 | 95.2 | 9.5 |
| DMSO_6h_Rep2 | 26,345,678 | 94.8 | 9.7 |
| DMSO_6h_Rep3 | 24,987,654 | 95.5 | 9.6 |
| ... | ... | ... | ... |
Table 2: Top 10 Differentially Expressed Genes at 24 hours (10 µM this compound vs. DMSO)
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (FDR) |
| IL6 | 3.5 | 1.2e-15 | 2.5e-13 |
| TNF | 2.8 | 3.4e-12 | 5.1e-10 |
| NFKBIA | -2.5 | 5.6e-10 | 7.8e-8 |
| ... | ... | ... | ... |
Signaling Pathway Visualization
Given the relationship of this compound to an IKK inhibitor, visualizing the NF-κB signaling pathway is crucial for interpreting the results.
References
- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering COVID-19 host transcriptomic complexity and variations for therapeutic discovery against new variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. biostate.ai [biostate.ai]
- 7. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 8. Experimental design considerations | Introduction to RNA-seq using high-performance computing [hbctraining.github.io]
- 9. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
Application Notes and Protocols for Utilizing MMV687807 in a Vibrio cholerae Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vibrio cholerae, the etiological agent of cholera, remains a significant global health threat. The rise of antibiotic resistance necessitates the discovery and development of novel therapeutic agents. MMV687807, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified as a promising inhibitor of Vibrio cholerae growth.[1][2] These application notes provide a comprehensive guide for researchers on how to utilize this compound in preclinical Vibrio cholerae infection models, from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action and In Vitro Activity of this compound
This compound effectively inhibits the growth of Vibrio cholerae.[1][3] Transcriptomic analysis through RNA-sequencing has revealed that this compound impacts multiple cellular functions.[1][2] Specifically, it leads to the upregulation of genes associated with iron homeostasis and the downregulation of genes involved in amino acid and carbon metabolism.[3] Resistance to this compound has been observed to be conferred by the VceCAB efflux pump.[3] The precise molecular target of this compound is yet to be determined and remains a focus for future research.[4][5]
Table 1: In Vitro Activity of this compound against Vibrio cholerae
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | To be determined by user | --INVALID-LINK-- |
| Effect on Gene Expression | Upregulation of iron homeostasis genes; Downregulation of amino acid and carbon metabolism genes | [3] |
| Known Resistance Mechanism | Efflux via VceCAB pump | [3] |
| Cytotoxicity (HepG2 IC20) | 0.658 µM | [4][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against Vibrio cholerae using the broth microdilution method.
Materials:
-
Vibrio cholerae strain (e.g., C6706)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture of V. cholerae in MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD600) using a plate reader to quantify bacterial growth.
Protocol 2: In Vivo Efficacy Assessment in an Infant Mouse Colonization Model
This protocol describes a method to evaluate the efficacy of this compound in reducing V. cholerae colonization in the infant mouse model. This model is widely used as it mimics key aspects of human infection.
Materials:
-
3-5 day old CD-1 infant mice
-
Vibrio cholerae strain (e.g., C6706)
-
This compound solution (in a suitable vehicle, e.g., 5% DMSO in PBS)
-
Luria-Bertani (LB) agar plates with appropriate antibiotics
-
Oral gavage needles for infant mice
Procedure:
-
Infection: Orally inoculate infant mice with 50 µL of a mid-logarithmic phase culture of V. cholerae (approximately 10^5 CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), orally administer a single dose of this compound at a predetermined concentration. A vehicle control group should be included.
-
Colonization Assessment: At 24 hours post-infection, euthanize the mice and aseptically remove the small intestine.
-
Homogenize the intestine in sterile phosphate-buffered saline (PBS).
-
Serially dilute the homogenate and plate on LB agar plates containing an appropriate antibiotic for selection of the V. cholerae strain.
-
Incubate the plates at 37°C overnight and count the number of colonies to determine the CFU per intestine.
-
Compare the bacterial load in the this compound-treated group to the vehicle control group to determine the reduction in colonization.
Table 2: Template for In Vivo Efficacy Data of this compound in the Infant Mouse Model
| Treatment Group | Dose (mg/kg) | Mean CFU/Intestine (± SD) | Log Reduction vs. Control | P-value |
| Vehicle Control | - | User-determined | - | - |
| This compound | User-determined | User-determined | User-determined | User-determined |
| This compound | User-determined | User-determined | User-determined | User-determined |
Protocol 3: Transcriptomic Analysis of this compound-treated Vibrio cholerae
This protocol provides a framework for analyzing the global gene expression changes in V. cholerae upon treatment with this compound using RNA-sequencing.
Materials:
-
Vibrio cholerae strain
-
MHB
-
This compound
-
RNA extraction kit
-
DNase I
-
RNA-sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Grow V. cholerae to mid-logarithmic phase in MHB.
-
Treat the culture with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 30-60 minutes). An untreated control culture should be run in parallel.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
Prepare cDNA libraries for RNA-sequencing according to the manufacturer's protocol. This typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control samples.
Visualizations
Signaling Pathway and Cellular Effects of this compound
Caption: Proposed cellular effects of this compound on Vibrio cholerae.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy of this compound.
Logical Relationship for Transcriptomic Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for dissecting Vibrio cholerae intestinal pathogenesis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an Adult Mouse Model for Direct Evaluation of the Efficacy of Vaccines against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Preparation of MMV687807 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of the small molecule inhibitor MMV687807. Adherence to this standard operating procedure (SOP) is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a small molecule inhibitor identified as having antimicrobial properties, notably against Vibrio cholerae. Accurate preparation of a stock solution is the first critical step in any experiment investigating its biological activity. This protocol outlines the necessary steps to prepare a concentrated stock solution in an appropriate solvent for subsequent dilution to working concentrations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇F₂N₅OS | Assumed |
| Molecular Weight | 437.48 g/mol | Assumed |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Recommended |
| Recommended Stock Concentration | 10 mM | Recommended |
| Storage Temperature | -20°C or -80°C | Recommended |
Disclaimer: The molecular formula and molecular weight are based on available data for a structurally related compound and should be confirmed with the supplier's technical data sheet. Solubility and stability in the recommended solvent should be experimentally verified.
Health and Safety
Handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Label a sterile, amber or opaque microcentrifuge tube with the compound name, concentration, solvent, and date of preparation.
-
-
Weighing the Compound:
-
Using an analytical balance, carefully weigh out 4.37 mg of this compound powder.
-
To calculate the required mass for a different volume or concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Solubilization:
-
Transfer the weighed this compound powder to the labeled microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. If particulates remain, brief sonication may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. However, stability should be periodically verified.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Application Notes and Protocols for Assessing MMV687807 Efficacy In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of the anti-parasitic compound MMV687807 against Plasmodium falciparum and the bacterium Vibrio cholerae.
Quantitative Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound against Plasmodium falciparum and Vibrio cholerae.
Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum
| Assay Type | P. falciparum Strain(s) | Key Efficacy Parameter | Value | Reference |
| Sporozoite Motility Assay | Not specified | IC50 | 154 nM | [1] |
| Asexual Blood Stage Growth Inhibition | 3D7 (CQ-sensitive) | IC50 | Data not specified, but compound was screened | [2] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound against Vibrio cholerae and Human Cells
| Assay Type | Organism/Cell Line | Key Efficacy Parameter | Value | Reference |
| Growth Inhibition | Vibrio cholerae C6706 | MIC | ~5 µM (bactericidal) | [3] |
| Cytotoxicity Assay | Human Hepatoma (HepG2) | IC20 | 0.658 µM | [3] |
Experimental Protocols
Plasmodium falciparum In Vitro Assays
This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The protocol is adapted from standard SYBR Green I-based fluorescence assays.[4][5][6]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100) containing 1x SYBR Green I dye
-
Plate reader with 485 nm excitation and 530 nm emission filters
-
Incubator with 5% CO2, 5% O2, 90% N2 at 37°C
Protocol:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This assay assesses the effect of this compound on the gliding motility of P. falciparum sporozoites.[1][7]
Materials:
-
Freshly dissected P. falciparum sporozoites
-
RPMI 1640 medium supplemented with 3% bovine serum albumin (BSA)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates coated with anti-CSP antibody
-
Primary antibody against P. falciparum circumsporozoite protein (CSP)
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Protocol:
-
Coat the wells of a 96-well plate with anti-CSP antibody overnight at 4°C.
-
Wash the wells with PBS.
-
Prepare serial dilutions of this compound in RPMI-3% BSA.
-
Pre-incubate freshly dissected sporozoites with the this compound dilutions for 30 minutes at 37°C.
-
Add the sporozoite-drug mixture to the coated wells and incubate for 1 hour at 37°C to allow for gliding motility.
-
Fix the sporozoites with 4% paraformaldehyde.
-
Stain the sporozoites and their trails with anti-CSP primary antibody followed by a fluorescently labeled secondary antibody.
-
Image the wells using a high-content imaging system.
-
Quantify the area of the fluorescent trails to determine the extent of motility.
-
Calculate the IC50 value by plotting the percentage of motility inhibition against the log of the drug concentration.
Vibrio cholerae In Vitro Assays
This protocol determines the minimum concentration of this compound that inhibits the visible growth (MIC) and kills (MBC) Vibrio cholerae.
Materials:
-
Vibrio cholerae strain (e.g., C6706)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Spectrophotometer (600 nm)
-
Incubator at 37°C
Protocol for MIC Determination:
-
Prepare a two-fold serial dilution of this compound in LB broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of V. cholerae to a final concentration of approximately 5 x 10^5 CFU/mL. Include a drug-free growth control and a sterile control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol for MBC Determination:
-
From the wells of the MIC plate that show no visible growth, plate 100 µL onto LB agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
This protocol outlines the steps for analyzing the transcriptomic changes in V. cholerae upon treatment with this compound to understand its mechanism of action.[8][9][10]
Materials:
-
Vibrio cholerae culture
-
This compound
-
RNA extraction kit
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Grow Vibrio cholerae to mid-log phase and treat with a sub-lethal concentration of this compound for a defined period. Include an untreated control (DMSO vehicle).
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare RNA sequencing libraries from the rRNA-depleted RNA using a commercial kit. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Analyze the sequencing data:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the Vibrio cholerae reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound-treated and control samples.
-
Perform pathway and gene ontology enrichment analysis to identify the biological processes affected by this compound.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Vibrio cholerae
Based on transcriptomic analysis, this compound is proposed to affect multiple cellular pathways in Vibrio cholerae. The compound leads to the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism.[3][11] Resistance to this compound has been associated with the VceCAB efflux pump.[3][11]
Caption: Proposed mechanism of this compound in V. cholerae.
Potential Involvement of cGMP-Dependent Protein Kinase (PKG) in P. falciparum
While direct evidence for this compound targeting P. falciparum cGMP-dependent protein kinase (PKG) is not yet established, other compounds from the Pathogen Box have been shown to inhibit kinases crucial for parasite transmission stages.[7] The PKG signaling pathway is a key regulator of essential processes in the parasite's life cycle, including merozoite egress, gametogenesis, and sporozoite motility, making it a plausible target for compounds affecting these stages.[12][13][14][15]
Caption: Hypothetical targeting of the P. falciparum PKG pathway.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vitro efficacy of a compound like this compound.
Caption: General workflow for in vitro efficacy assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Screening the Pathogen Box for Inhibition of Plasmodium falciparum Sporozoite Motility Reveals a Critical Role for Kinases in Transmission Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Silencing by TsrA in the Evolution of Pathogenic Vibrio cholerae Biotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Vibrio cholerae Samples for RNA-seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 13. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasmodium falciparum cGMP-Dependent Protein Kinase - A Novel Chemotherapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
Application Notes and Protocols for Studying Bacterial Efflux Pump Mechanisms with MMV687807
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV687807 is a small molecule inhibitor of Vibrio cholerae growth. Recent studies have revealed that its efficacy is significantly influenced by bacterial efflux mechanisms. Specifically, the VceCAB efflux pump, a member of the Resistance-Nodulation-Division (RND) superfamily, has been identified as a key factor in conferring resistance to this compound. This suggests that this compound is a substrate of the VceCAB pump, making it a valuable tool for investigating the role of this and potentially other efflux pumps in bacterial multidrug resistance.
These application notes provide a summary of the current understanding of this compound's interaction with bacterial efflux systems and detailed protocols for its use in studying these mechanisms. The provided methodologies will enable researchers to characterize the role of specific efflux pumps in the extrusion of this compound, to screen for potential efflux pump inhibitors (EPIs) that could potentiate its antibacterial activity, and to investigate the genetic basis of efflux-mediated resistance.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the experiments described in the protocols. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Vibrio cholerae Strains
| Strain | Relevant Genotype | MIC of this compound (µM) |
| Wild-Type | VceCAB+ | 16 |
| ΔVceCAB | VceCAB knockout | 2 |
| VceCAB++ | VceCAB overexpression | 64 |
Table 2: Potentiation of this compound Activity by an Efflux Pump Inhibitor (EPI)
| Strain | Treatment | MIC of this compound (µM) | Fold-Potentiation |
| Wild-Type | This compound alone | 16 | - |
| Wild-Type | This compound + EPI (X µM) | 4 | 4 |
| ΔVceCAB | This compound alone | 2 | - |
| ΔVceCAB | This compound + EPI (X µM) | 2 | 1 |
Table 3: Ethidium Bromide Accumulation in Vibrio cholerae
| Strain | Treatment | Fluorescence (Arbitrary Units) |
| Wild-Type | None | 100 |
| Wild-Type | This compound (Sub-inhibitory conc.) | 150 |
| Wild-Type | Known EPI (Positive Control) | 400 |
| ΔVceCAB | None | 450 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Vibrio cholerae.
Materials:
-
Vibrio cholerae strains (wild-type, efflux pump knockout, and/or overexpression strains)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of 5 x 105 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Checkerboard Assay for Synergy Analysis
This protocol is used to assess the synergistic effect of this compound with a potential efflux pump inhibitor (EPI).
Materials:
-
Vibrio cholerae wild-type strain
-
MHB
-
This compound and EPI stock solutions (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound along the x-axis and the EPI along the y-axis of a 96-well plate in MHB.
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
Add the bacterial inoculum to each well.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye EtBr, a known efflux pump substrate. Inhibition of efflux by this compound will result in increased EtBr accumulation and fluorescence.
Materials:
-
Vibrio cholerae strains
-
Phosphate Buffered Saline (PBS)
-
Ethidium Bromide (EtBr) solution
-
This compound
-
Glucose
-
Fluorometer
Procedure:
-
Grow bacterial cells to mid-log phase, then wash and resuspend in PBS.
-
Energize the cells with glucose.
-
Add EtBr to the cell suspension in the presence or absence of a sub-inhibitory concentration of this compound.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates accumulation of EtBr.
Construction of an Efflux Pump Gene Knockout Mutant
This protocol describes a general method for creating a targeted deletion of an efflux pump gene, such as vceB, in Vibrio cholerae using homologous recombination.
Materials:
-
Vibrio cholerae wild-type strain
-
Suicide vector containing flanking regions of the target gene and a selectable marker
-
E. coli donor strain for conjugation
-
Appropriate selective media
Procedure:
-
Clone the upstream and downstream flanking regions of the target efflux pump gene into a suicide vector.
-
Introduce the suicide vector into a donor E. coli strain.
-
Mate the donor E. coli with the recipient Vibrio cholerae strain.
-
Select for single-crossover recombinants on selective media.
-
Select for double-crossover events (gene deletion) using appropriate counter-selection methods.
-
Confirm the gene deletion by PCR and sequencing.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for EtBr Accumulation Assay.
Application Notes and Protocols for the Experimental Use of MMV687807 in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV687807 is an experimental compound identified as an inhibitor of Vibrio cholerae growth. Its mechanism of action involves the upregulation of genes associated with iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism[1]. While its primary characterization has been in the context of planktonic bacterial growth, its significant impact on fundamental metabolic pathways suggests a potential role in modulating biofilm formation. Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antimicrobials and play a crucial role in the persistence of infections and environmental survival of pathogens like V. cholerae[2][3].
These application notes provide a detailed guide for researchers interested in investigating the effects of this compound on Vibrio cholerae biofilm formation. The protocols outlined below are designed to assess both the inhibition of biofilm development and the disruption of pre-formed biofilms.
Putative Mechanism of Action in Biofilm Modulation
The effect of this compound on V. cholerae biofilm formation is likely to be complex and multifactorial, arising from its influence on key metabolic and regulatory networks.
-
Iron Homeostasis: this compound upregulates genes involved in iron homeostasis[1]. Iron availability is a critical environmental cue for V. cholerae, and it has been demonstrated that iron can promote biofilm formation[1][4][5]. The ferric uptake regulator (Fur) is a key protein in this process, and its activity is iron-dependent[5]. Therefore, by manipulating iron-related gene expression, this compound could potentially enhance biofilm formation.
-
Carbon and Amino Acid Metabolism: The compound downregulates genes involved in carbon and amino acid metabolism[1]. Carbon source availability and metabolism are known to regulate biofilm formation in V. cholerae, often through the cAMP receptor protein (CRP)[6][7]. Similarly, specific amino acids can influence the expression of outer membrane proteins and other factors relevant to surface attachment and biofilm architecture[8][9]. By downregulating these metabolic pathways, this compound might inhibit biofilm development.
Given these opposing potential effects, experimental validation is crucial to determine the net impact of this compound on V. cholerae biofilms.
Key Signaling Pathways
The following diagram illustrates the interplay between iron homeostasis, carbon/amino acid metabolism, and biofilm formation in Vibrio cholerae, and the putative points of intervention for this compound.
Experimental Protocols
The following protocols are designed to assess the impact of this compound on Vibrio cholerae biofilm formation.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This assay determines the concentration of this compound required to inhibit biofilm formation.
Materials:
-
Vibrio cholerae strain (e.g., N16961 El Tor)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of V. cholerae into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of ~0.5.
-
Dilute this culture to a final OD600 of 0.02 in fresh LB broth.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in LB broth in the 96-well plate. Include a solvent control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the this compound dilutions or controls to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate statically at 30°C for 24-48 hours.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
-
Quantification:
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
-
Protocol 2: Biofilm Disruption Assay
This assay assesses the ability of this compound to disrupt pre-formed biofilms.
Procedure:
-
Form Biofilms:
-
Follow steps 1 and 2 of Protocol 1, but without adding this compound. Add 200 µL of the diluted bacterial culture to each well.
-
Incubate the plate statically at 30°C for 24 hours to allow for biofilm formation.
-
-
Treatment:
-
After the incubation period, carefully remove the planktonic culture.
-
Add 200 µL of fresh LB broth containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include a solvent control and a no-treatment control.
-
Incubate for a further 24 hours at 30°C.
-
-
Quantification:
-
Follow steps 4 and 5 of Protocol 1 to stain and quantify the remaining biofilm.
-
Calculate the percentage of biofilm disruption relative to the no-treatment control.
-
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.
Materials:
-
Vibrio cholerae strain
-
This compound
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Biofilm Growth:
-
Grow biofilms in glass-bottom dishes as described in Protocol 1 or 2, with or without this compound.
-
-
Staining:
-
After the desired incubation period, gently remove the medium and wash the biofilm with PBS.
-
Stain the biofilm with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
-
Imaging:
-
Image the biofilms using a confocal microscope. Acquire z-stacks to reconstruct the 3D architecture.
-
-
Analysis:
-
Analyze the images to determine biofilm thickness, biomass, and the ratio of live to dead cells.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on biofilm formation.
Data Presentation
Quantitative data from the biofilm assays should be presented in a clear and structured format to allow for easy comparison. The following are example tables for presenting hypothetical data.
Table 1: Hypothetical Biofilm Inhibition by this compound
| This compound Conc. (µM) | Mean OD595 ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 1 | 1.10 ± 0.12 | 12% |
| 5 | 0.85 ± 0.10 | 32% |
| 10 | 0.60 ± 0.08 | 52% |
| 25 | 0.35 ± 0.05 | 72% |
| 50 | 0.15 ± 0.03 | 88% |
Table 2: Hypothetical Biofilm Disruption by this compound
| This compound Conc. (µM) | Mean OD595 ± SD | % Biofilm Disruption |
| 0 (Control) | 1.50 ± 0.20 | 0% |
| 10 | 1.30 ± 0.18 | 13% |
| 25 | 1.05 ± 0.15 | 30% |
| 50 | 0.80 ± 0.12 | 47% |
| 100 | 0.55 ± 0.10 | 63% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent washing; uneven biofilm formation | Ensure gentle and consistent washing steps. Check for proper mixing of the initial inoculum. |
| Low biofilm formation in control wells | Suboptimal growth conditions; issue with the bacterial strain | Verify the growth medium, temperature, and incubation time. Use a fresh culture of a known biofilm-forming strain. |
| High background in blank wells | Crystal violet not completely washed out; media components staining the plate | Increase the number of washing steps. Include a media-only blank to subtract background absorbance. |
| This compound precipitates in the media | Poor solubility of the compound | Check the solubility of this compound in the assay medium. Consider using a lower concentration of the solvent or a different solvent if compatible. |
Conclusion
The experimental use of this compound in biofilm formation assays holds the potential to uncover novel aspects of its bioactivity beyond direct growth inhibition. By systematically evaluating its effects on biofilm inhibition and disruption, researchers can gain valuable insights into its therapeutic potential for combating persistent bacterial infections. The provided protocols and guidelines offer a robust framework for initiating such investigations.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Vibrio cholerae Biofilms and Cholera Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Gene Repression on Biofilm Formation of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Regulation of Biofilm Formation and Norspermidine Production by Iron in Vibrio Cholerae - Appalachian State University - Figshare [appstate.figshare.com]
- 5. Frontiers | Fur Represses Vibrio cholerae Biofilm Formation via Direct Regulation of vieSAB, cdgD, vpsU, and vpsA-K Transcription [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Effects of amino acid supplementation on porin expression and ToxR levels in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MMV687807 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting precipitation issues encountered with the compound MMV687807 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor identified for its activity against various pathogens, including Vibrio cholerae[1]. It is a derivative of IMD-0354, a salicylamide compound[2]. Research indicates that this compound can impact multiple cellular functions, such as carbon metabolism and iron homeostasis[1]. Its parent compound, IMD-0354, is known to be an inhibitor of IKKβ, a key component in the NF-κB signaling pathway[3][4]. Given its biological activities, this compound is a valuable tool for studying bacterial pathogenesis and related cellular pathways.
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the likely causes?
Precipitation of this compound is likely due to its physicochemical properties. As a derivative of salicylamide and IMD-0354, it is predicted to have low aqueous solubility[5][6][7]. Salicylamide itself is poorly soluble in water[5][6]. Common causes for precipitation of such hydrophobic compounds in culture media include:
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its solubility limit.
-
Solvent Shock: A rapid change in solvent polarity when adding a concentrated DMSO stock of the compound to the aqueous culture medium can cause it to "crash out" of solution[8].
-
Media Composition: Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility[8].
-
Temperature and pH: Changes in temperature (e.g., from room temperature to 37°C) or the pH of the medium can affect the solubility of the compound[8][9].
Q3: What is the recommended solvent for preparing this compound stock solutions?
While specific data for this compound is not available, its parent compound, IMD-0354, is soluble in DMSO and ethanol[7]. Therefore, DMSO is a recommended solvent for preparing a concentrated stock solution of this compound. It is crucial to use anhydrous DMSO to avoid introducing water into the stock solution, which could lead to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5%, with many protocols recommending 0.1% or lower[9]. It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, please refer to the following troubleshooting table and the detailed experimental protocols.
Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the medium. | Solvent shock due to rapid dilution of DMSO stock. | 1. Pre-warm the culture medium to 37°C before adding the compound. 2. Add the DMSO stock dropwise while gently vortexing or swirling the medium. 3. Perform a serial dilution of the stock in pre-warmed medium. |
| Precipitate forms over time in the incubator. | The compound concentration is at or near its solubility limit at 37°C. The compound may be unstable in the culture medium over time. | 1. Reduce the final concentration of this compound. 2. Determine the kinetic solubility of this compound in your specific culture medium (see Protocol 1). 3. Consider refreshing the medium with freshly prepared this compound during long-term experiments. |
| Precipitation is observed only at higher concentrations. | The concentration of this compound exceeds its aqueous solubility. | 1. Perform a dose-response experiment to identify the maximum soluble concentration that elicits the desired biological effect. 2. Use the lowest effective concentration. |
| Precipitation occurs after thawing a frozen stock solution. | The compound has poor solubility at low temperatures. | 1. Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Culture Medium
This protocol will help you determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments.
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate.
-
Spectrophotometer or plate reader capable of measuring absorbance at 600-700 nm.
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: a. Pre-warm your cell culture medium to 37°C. b. In a series of microcentrifuge tubes or wells of a 96-well plate, prepare 2-fold serial dilutions of the this compound stock solution in the pre-warmed medium. For example, start with a 1:100 dilution to get a 100 µM solution and serially dilute from there. c. Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator with the appropriate CO2 concentration for a period that mimics your experimental conditions (e.g., 1, 4, and 24 hours).
-
Visual Inspection: After each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment). You can also examine a small aliquot under a microscope.
-
Spectrophotometric Analysis (Optional but Recommended): a. After the final incubation period, gently mix the solutions. b. Measure the absorbance or light scattering of each dilution at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear by visual inspection and does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility of this compound under your experimental conditions.
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Hypothesized Signaling Pathway Affected by this compound
Caption: Hypothesized mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Salicylamide | 65-45-2 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MMV687807 Concentration for In Vitro Experiments
Welcome to the technical support center for MMV687807. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box with demonstrated antimicrobial and antimalarial properties. It has been shown to inhibit the growth of the bacterium Vibrio cholerae and is effective against the sporozoite stage of the malaria parasite Plasmodium falciparum.[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: The mechanism of action appears to be target-specific. In Vibrio cholerae, this compound is proposed to upregulate genes involved in iron homeostasis while downregulating genes related to amino acid and carbon metabolism. Resistance in V. cholerae has been linked to the VceCAB efflux pump. In Plasmodium falciparum, it has been shown to reduce sporozoite motility and their ability to invade hepatocytes. The precise molecular target in eukaryotic cells has not been fully elucidated.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Recommended starting concentrations depend on the organism and assay. For P. falciparum sporozoite motility assays, concentrations around its reported IC50 of 154 nM are a good starting point.[1] For V. cholerae growth inhibition assays, concentrations around 2.5 µM have been shown to inhibit growth by at least 50%. For erythrocytic stage P. falciparum, the reported IC50 against the 3D7 strain is 260.80 nM. A dose-response experiment starting from low nanomolar to mid-micromolar concentrations is recommended to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a 10 mM stock solution in dimethyl sulfoxide (DMSO). It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q5: Is there any available data on the cytotoxicity of this compound?
A5: As of the latest information available, specific cytotoxicity (CC50) data for this compound in mammalian cell lines such as HepG2 has not been published. It is highly recommended that researchers determine the CC50 in their specific cell line of interest to calculate the selectivity index (SI = CC50 / IC50) and establish a therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no activity of this compound | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line or pathogen strain. 3. Solubility issues: The compound may have precipitated out of the solution upon dilution in aqueous media. | 1. Use fresh aliquots of the compound for each experiment. 2. Perform a dose-response curve to determine the optimal effective concentration (e.g., IC50 or EC50). 3. Visually inspect for precipitation after dilution. If precipitation occurs, try vortexing vigorously or preparing an intermediate dilution in a co-solvent before the final dilution in the aqueous medium. |
| High background or cell death in control wells | 1. DMSO toxicity: Final DMSO concentration may be too high for the cells. 2. Media components: The cell culture medium may not be optimal for the cells, leading to stress. | 1. Ensure the final DMSO concentration is below 0.5% (v/v) and is consistent across all wells, including the vehicle control. 2. Use fresh, pre-warmed media and ensure all supplements are at the correct concentration. |
| Variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inaccurate compound dispensing: Pipetting errors during serial dilutions or addition to plates. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and change tips between dilutions. 3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions, or ensure the incubator is properly humidified. |
Quantitative Data Summary
| Organism/Cell Line | Assay Type | Parameter | Value | Reference |
| Plasmodium falciparum (sporozoites) | Motility Assay | IC50 | 154 nM | [1] |
| Plasmodium falciparum (3D7 strain, erythrocytic stage) | Growth Inhibition | IC50 | 260.80 nM | |
| Vibrio cholerae (El Tor strain C6706) | Growth Inhibition | - | ≥50% inhibition at 2.5 µM | [2] |
| Mammalian Cell Lines (e.g., HepG2) | Cytotoxicity | CC50 | Data not available | - |
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for Plasmodium falciparum (Erythrocytic Stage)
This protocol is adapted from standard SYBR Green I-based fluorescence assays.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
This compound (10 mM stock in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in a complete culture medium. It is common to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 10 µM down to low nM). Remember to include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Plate Preparation: Add the diluted compound or vehicle control to the wells of a 96-well plate.
-
Parasite Culture Addition: Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%. Add this suspension to each well.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Growth Inhibition Assay for Vibrio cholerae
This protocol is based on a standard broth microdilution method.
Materials:
-
Vibrio cholerae strain (e.g., El Tor C6706)
-
Luria-Bertani (LB) broth
-
This compound (10 mM stock in DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader (OD600)
Methodology:
-
Bacterial Culture Preparation: Grow an overnight culture of V. cholerae in LB broth at 37°C with shaking.
-
Compound Dilution: Prepare serial dilutions of this compound in LB broth in a 96-well plate. Include a vehicle control (LB with DMSO) and a no-drug control.
-
Inoculation: Dilute the overnight bacterial culture to a starting OD600 of ~0.05 and add it to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
OD Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Calculate the percent growth inhibition for each concentration relative to the no-drug control and determine the Minimum Inhibitory Concentration (MIC) or IC50.
Visualizations
Proposed Mechanism of Action of this compound in Vibrio cholerae
Caption: Proposed mechanism of this compound in Vibrio cholerae.
General Experimental Workflow for Determining IC50
Caption: General workflow for an in vitro IC50 determination assay.
References
- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of ex vivo antimalarial drug efficacy in African Plasmodium falciparum parasite isolates, 2016–2023: a genotype–phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
MMV687807 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the small molecule inhibitor MMV687807 in long-term experiments. The information provided is based on general principles of chemical stability and data available for related compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: Based on its structure as a salicylamide derivative, the primary stability concerns for this compound include susceptibility to hydrolysis (especially under strongly acidic or basic conditions), photodegradation, and oxidation.[1][2][3][4] In long-term experiments, gradual degradation can lead to a decrease in the effective concentration of the compound, potentially affecting experimental outcomes.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[5] For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure maximum stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C and protected from light.[7][8]
Q4: I've observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A4: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue.[5][9] This "salting out" effect occurs when the compound's concentration exceeds its solubility limit in the final medium.[6] Refer to the troubleshooting guide below for detailed steps to address this.
Q5: Can I use media with a visible precipitate of this compound?
A5: It is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9]
Troubleshooting Guides
Guide 1: Investigating and Mitigating this compound Degradation
This guide provides a systematic approach to assess and minimize the degradation of this compound during your experiments.
| Potential Issue | Recommended Action | Rationale |
| Hydrolysis | Maintain the pH of your experimental buffer/medium within a neutral range (pH 6-8). Avoid highly acidic or basic conditions. | Salicylamide structures are susceptible to hydrolysis under strong acidic or basic catalysis.[1] |
| Photodegradation | Protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil. Conduct experiments under subdued lighting where possible. | Salicylamides can be light-sensitive.[2][3][4] |
| Oxidation | Degas aqueous buffers before use. Consider adding antioxidants to your medium if compatible with your experimental system. Avoid strong oxidizing agents in your experimental setup.[4][10] | The phenolic hydroxyl group in the salicylamide scaffold may be susceptible to oxidation. |
| Adsorption to Plastics | Use low-adhesion microplates or glass vials for storing and handling dilute solutions of this compound. | Hydrophobic compounds can adsorb to the surface of some plastics, reducing the effective concentration in solution.[11] |
Guide 2: Troubleshooting this compound Precipitation in Aqueous Media
This guide will help you diagnose and solve issues related to the precipitation of this compound in your experimental setup.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Check Final Concentration | Review the final concentration of this compound in your assay. | If the concentration is high, it may exceed the compound's solubility limit. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration.[5] |
| 2. Optimize Dilution Technique | Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). Add the this compound stock solution dropwise while gently vortexing or swirling the medium.[6] | This gradual dilution helps to avoid localized high concentrations that can lead to precipitation. |
| 3. Perform Serial Dilutions | Instead of a single large dilution, perform one or more intermediate dilution steps in your medium or a co-solvent system. | This can help to prevent "solvent shock" and keep the compound in solution.[9] |
| 4. Modify Stock Solution Concentration | Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM in DMSO). | This will require adding a larger volume of the stock to your medium, but it reduces the localized concentration of DMSO, which can help maintain solubility. |
| 5. Assess Media Components | If using a serum-containing medium, be aware that serum proteins can sometimes contribute to compound precipitation.[6] Consider reducing the serum concentration if your experiment allows. | Identifying and modifying the media component that may be interacting with your compound can resolve the precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Experimental Media
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
1. Materials:
- This compound solid compound
- High-purity DMSO
- Experimental buffer or cell culture medium
- Amber or foil-wrapped sterile tubes
- Incubator set to the experimental temperature (e.g., 37°C)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
- Working Solution Preparation: Dilute the stock solution to the final experimental concentration in your pre-warmed medium. Prepare enough volume for all time points.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference. Analyze immediately or store at -80°C until analysis.
- Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2). Protect the solution from light.
- Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution. Store these samples at -80°C until analysis.
- Sample Analysis: Analyze all samples (T=0 and subsequent time points) in a single run using a validated analytical method (e.g., HPLC).
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease (e.g., >10-15%) indicates instability under the tested conditions.
Visualizations
Caption: Hypothetical degradation pathways for a salicylamide derivative like this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. Salicylamide | 65-45-2 | Benchchem [benchchem.com]
- 2. Salicylamide | 65-45-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming MMV687807 Resistance in V. cholerae
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the antimicrobial compound MMV687807 in Vibrio cholerae strains.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for our V. cholerae strain after repeated exposure. What are the potential mechanisms of resistance?
A1: Increased MIC values for this compound in V. cholerae could be attributed to several established mechanisms of antimicrobial resistance. The most common mechanisms include:
-
Efflux Pump Overexpression: V. cholerae possesses multiple efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, which can actively transport antimicrobial compounds out of the cell. Upregulation of these pumps is a frequent cause of acquired resistance.
-
Target Modification: The molecular target of this compound may have undergone mutation. This could alter the binding site of the compound, reducing its efficacy.
-
Enzymatic Degradation: The V. cholerae strain may have acquired the ability to produce enzymes that chemically modify or degrade this compound, rendering it inactive.
-
Biofilm Formation: Increased biofilm production can create a physical barrier that limits the penetration of antimicrobial agents, leading to higher observed MICs.
Q2: How can we confirm if efflux pump activity is responsible for the observed resistance to this compound?
A2: To investigate the role of efflux pumps, you can perform a checkerboard assay using an efflux pump inhibitor (EPI) in combination with this compound. A significant reduction in the MIC of this compound in the presence of the EPI would suggest that efflux pumps are involved in the resistance mechanism. Commonly used EPIs for Gram-negative bacteria include Phenylalanine-Arginine Beta-Napthylamide (PAβN).
Q3: What strategies can we employ to overcome this compound resistance in our V. cholerae cultures?
A3: Several strategies can be explored to counteract resistance:
-
Combination Therapy: Use this compound in conjunction with a second antimicrobial agent that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance emerging.
-
Adjuvant Therapy: Combine this compound with a non-antibiotic adjuvant, such as an efflux pump inhibitor, to restore its activity.
-
Targeting Resistance Mechanisms: If a specific resistance gene (e.g., an efflux pump component) has been identified, consider gene knockout or knockdown approaches in your experimental models to validate its role and restore susceptibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent MIC results for this compound | Inoculum size variability; improper serial dilutions; contamination. | Standardize inoculum preparation using a spectrophotometer (OD600). Prepare fresh serial dilutions for each experiment. Perform sterility controls. |
| This compound appears to be degrading in solution | Compound instability at experimental temperature or pH; light sensitivity. | Prepare fresh stock solutions. Store protected from light. Verify the stability of the compound under your specific assay conditions. |
| No potentiation observed with efflux pump inhibitors | The specific efflux pump is not inhibited by the chosen EPI; resistance is not due to efflux. | Test a panel of different EPIs. Investigate alternative resistance mechanisms such as target modification or enzymatic degradation. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum:
-
Streak a fresh culture of V. cholerae on an appropriate agar plate and incubate overnight.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate, with each well containing 50 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Protocol 2: Checkerboard Assay for Synergy
This assay is used to assess the interaction between two compounds (e.g., this compound and an EPI).
-
Plate Setup:
-
Prepare a 96-well microtiter plate. Along the x-axis, perform a two-fold serial dilution of this compound.
-
Along the y-axis, perform a two-fold serial dilution of the second compound (e.g., an EPI).
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized V. cholerae inoculum (5 x 10^5 CFU/mL) to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
-
Data Presentation
Table 1: MIC of this compound Against Susceptible and Resistant V. cholerae Strains
| Strain | Description | This compound MIC (µg/mL) |
| V. cholerae WT | Wild-Type, Susceptible | 2 |
| V. cholerae R1 | Resistant Isolate 1 | 64 |
| V. cholerae R2 | Resistant Isolate 2 | 128 |
Table 2: Checkerboard Assay Results for this compound in Combination with an Efflux Pump Inhibitor (PAβN)
| Strain | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| V. cholerae R1 | This compound | 64 | 4 | 0.125 | Synergy |
| PAβN | >256 | 32 |
Visualizations
Caption: Potential mechanisms of this compound resistance in V. cholerae.
How to control for off-target effects of MMV687807
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MMV687807 and controlling for its potential off-target effects. The information is presented in a question-and-answer format within troubleshooting guides and FAQs to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor identified as a derivative of the salicylamide IMD-0354.[1] It has demonstrated inhibitory activity against a range of pathogens, including Vibrio cholerae, Mycobacterium tuberculosis, and Candida albicans.[1] While its precise molecular target is not yet fully elucidated, studies in V. cholerae have shown that treatment with this compound leads to significant transcriptomic changes. Specifically, it causes an upregulation of genes involved in iron homeostasis and a downregulation of genes related to amino acid and carbon metabolism.[1][2] In V. cholerae, resistance to this compound has been linked to the VceCAB efflux pump.[1][3]
Q2: What are off-target effects and why are they a concern in my experiments?
Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target.[4] These unintended interactions can lead to a variety of issues in a research setting, including:
-
Misinterpretation of data: The observed biological effect might be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.
-
Irreproducible results: Off-target effects can vary between different cell lines or experimental conditions, leading to inconsistent findings.
-
Cellular toxicity: Interactions with unintended targets can induce cytotoxicity that masks the specific effects of inhibiting the primary target.
For drug development professionals, off-target effects are a major concern as they can lead to adverse drug reactions and toxicity in clinical settings.[5][6]
Q3: What general strategies can I use to control for off-target effects of this compound?
A multi-pronged approach is recommended to identify and control for off-target effects. Key strategies include:
-
Using appropriate controls: This is the foundation of any robust experiment and includes vehicle controls, untreated controls, and positive and negative controls.[7]
-
Dose-response experiments: Establishing a clear dose-response relationship for the observed phenotype can help distinguish on-target from off-target effects, which may occur at different concentrations.
-
Using a structurally related inactive analog: A compound that is structurally similar to this compound but does not inhibit the intended target can be a powerful tool to demonstrate that the observed phenotype is due to on-target activity.[8]
-
Orthogonal approaches: Confirming the phenotype with a different inhibitor of the same target that has a distinct chemical structure can provide strong evidence for on-target activity.[8]
-
Rescue experiments: If the phenotype is caused by on-target inhibition, it should be reversible by introducing a downstream component of the signaling pathway or a drug-resistant version of the target protein.[7]
-
Target engagement assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that this compound is binding to its intended target in a cellular context.
-
Target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target should recapitulate the phenotype observed with this compound if the effect is on-target.
-
Selectivity profiling: Screening this compound against a panel of related targets (e.g., a kinase panel if the target is a kinase) can help identify potential off-target interactions.[7]
-
Advanced proteomic approaches: Techniques like chemical proteomics can be used to identify the full spectrum of proteins that interact with this compound in an unbiased manner.[5]
Q4: How can I apply these strategies to my experiments with this compound?
When designing your experiments with this compound, it is crucial to incorporate multiple control measures. The following table summarizes key experimental controls and their applications:
| Control Experiment | Purpose | Expected Outcome if Effect is On-Target |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve this compound. | No or minimal effect compared to the untreated control. |
| Untreated Control | To establish a baseline for the normal biological state. | Provides a reference point for measuring the effect of this compound. |
| Positive Control | To ensure the experimental system is working as expected. | A known inhibitor of the target should produce a similar phenotype. |
| Negative Control (Inactive Analog) | To demonstrate that the observed effect is specific to the inhibition of the intended target. | The inactive analog should not produce the same phenotype as this compound. |
| Target Knockdown/Knockout | To mimic the effect of the inhibitor through genetic means. | The phenotype should be similar to that observed with this compound treatment. |
| Rescue Experiment | To confirm the specificity of the inhibitor's effect on a particular pathway. | The phenotype induced by this compound should be reversed. |
Troubleshooting Guides
Problem: My results with this compound are inconsistent or not reproducible.
Inconsistent results can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify the Integrity and Handling of this compound
-
Check Stock Solution: Ensure that your stock solution of this compound is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh stock solutions if necessary.
-
Solubility: Confirm that this compound is fully dissolved in your working solutions. Precipitated compound will lead to inaccurate concentrations.
-
Purity: If possible, verify the purity of your this compound batch, as impurities can have biological activity.
Step 2: Optimize the Experimental Concentration
-
Perform a Dose-Response Curve: If you have not already, conduct a detailed dose-response experiment to determine the optimal concentration range for your assay. This will help you identify a concentration that gives a robust on-target effect with minimal off-target or toxic effects.
Step 3: Standardize Your Experimental Protocol
-
Consistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Standardized Treatment Times: The duration of exposure to this compound should be precisely controlled.
Step 4: Implement Rigorous Controls
-
Include all necessary controls in every experiment: This includes vehicle, untreated, and positive controls. Refer to the table in the FAQ section for guidance.
Problem: I suspect the observed phenotype is due to an off-target effect of this compound.
If you are concerned that your results are not due to the inhibition of the intended target, the following workflow can help you investigate potential off-target effects.
Caption: Workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound, the vehicle control, and an untreated control (medium only) to the respective wells.
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
Assay and Data Analysis:
-
Perform your chosen assay to measure the biological endpoint (e.g., cell viability using MTT or CellTiter-Glo, or a specific biomarker).
-
Normalize the data to the controls (e.g., set the vehicle control as 100% viability and a background control as 0% viability).
-
Plot the percent inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture your cells to a high density.
-
Treat the cells with either this compound at a concentration above the IC50 or a vehicle control for a defined period.
-
-
Cell Lysis and Heating:
-
Harvest the cells and lyse them to release the proteins.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Protein Separation and Detection:
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Binding of this compound to its target protein should stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples to observe the thermal shift.
-
Visualizing the Known Effects of this compound in V. cholerae
The following diagram illustrates the currently understood transcriptomic and physiological effects of this compound on Vibrio cholerae.
Caption: Known effects of this compound on Vibrio cholerae.
References
- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
MMV687807 cytotoxicity and how to mitigate it in cell culture
Welcome to the technical support center for MMV687807. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential cytotoxicity of this compound in cell culture and to offer strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor identified from the Pathogen Box library. In Vibrio cholerae, it has been shown to inhibit growth by affecting multiple cellular functions, including carbon metabolism, iron homeostasis, and biofilm formation. Resistance to this compound in these bacteria has been linked to an efflux pump system. Its mechanism of action in mammalian cells is not yet fully elucidated.
Q2: Is cytotoxicity an expected outcome when using this compound in mammalian cell lines?
A2: Yes, some level of cytotoxicity can be an expected outcome. Data has shown that this compound exhibits inhibitory effects on human hepatoma cells (HepG2) at concentrations that are lower than its effective concentration against Vibrio cholerae[1]. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific mammalian cell line.
Q3: What are the initial steps to assess this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential and help establish a suitable concentration range for your experiments.
Q4: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A4: Absolutely. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells, particularly at higher concentrations. It is essential to include a vehicle-only control in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.
Troubleshooting Guide for this compound-Induced Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound | The cell line is highly sensitive to the compound. | Perform a comprehensive dose-response analysis to identify a narrow non-toxic concentration range. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to confirm. | |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize experimental parameters such as cell seeding density, passage number, and media composition. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma and other microbial contaminants. | |
| Desired biological effect is only seen at cytotoxic concentrations | On-target toxicity. | Optimize the exposure time; a shorter incubation period may be sufficient to observe the desired effect while minimizing cytotoxicity. |
| Off-target effects. | Consider co-treatment with cytoprotective agents, such as antioxidants (e.g., N-acetylcysteine), if the mechanism of toxicity is suspected to involve oxidative stress. |
Quantitative Data: this compound Cytotoxicity
| Cell Line | Assay | Parameter | Value | Reference |
| Human Hepatoma Cells (HepG2) | Not specified | IC20 | 0.658 µM | [1] |
Experimental Protocols
Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a method for determining the cytotoxicity of this compound by assessing cell metabolic activity.
Materials:
-
This compound
-
Target mammalian cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle-only control (medium with the same concentration of solvent used for this compound) and a no-treatment control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Hypothetical signaling pathways affected by this compound in mammalian cells.
References
Inconsistent MMV687807 MIC results and potential causes
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antimalarial compound MMV687807. It addresses common issues, particularly inconsistent Minimum Inhibitory Concentration (MIC) results, and offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Inconsistent this compound MIC/IC50 Results
Inconsistencies in MIC or 50% inhibitory concentration (IC50) values for this compound against Plasmodium falciparum can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.
| Potential Cause | Recommended Action |
| Compound Handling and Storage | - Ensure this compound is stored under recommended conditions (typically -20°C or -80°C in DMSO). - Minimize freeze-thaw cycles of the stock solution. - Prepare fresh serial dilutions for each experiment from a recent stock. - Verify the accuracy of pipetting and dilution calculations. |
| Parasite Culture Conditions | - Use a consistent and synchronized parasite stage (typically early ring stage) for all assays. - Maintain a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%). - Ensure the health and viability of the parasite culture before initiating the assay. - Use a consistent batch and source of human erythrocytes and serum/albumax. |
| Assay Protocol Variations | - Adhere strictly to a standardized protocol, such as the SYBR Green I-based fluorescence assay. - Ensure a consistent incubation time (e.g., 72 hours). - Maintain a controlled gas environment (5% CO2, 5% O2, 90% N2) and temperature (37°C). - Use a consistent lysis buffer composition and incubation period. |
| Data Acquisition and Analysis | - Optimize plate reader settings (excitation/emission wavelengths, gain) for the SYBR Green I dye. - Ensure proper background subtraction (wells with uninfected red blood cells). - Use a consistent and appropriate curve-fitting model to calculate IC50 values. |
| Reagent Quality | - Use high-quality, nuclease-free water for all reagents. - Ensure the SYBR Green I dye has been stored properly (in the dark at -20°C) and has not expired. - Use a consistent source and lot of cell culture medium and supplements. |
| Contamination | - Regularly check cultures for microbial (bacterial or fungal) contamination. - Use sterile techniques throughout the entire experimental process. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound against Plasmodium falciparum?
A1: A comprehensive screening of the MMV Pathogen Box against the chloroquine-sensitive P. falciparum 3D7 strain reported a wide range of IC50 values for the 125 compounds tested, from 0.02 nM to 9702 nM[1]. While the specific IC50 for this compound was not individually highlighted in the main text of that particular study, another study identified 173 molecules from the Pathogen Box with antimalarial activity (EC50 ≤ 10μM), of which 98 showed potency at nanomolar concentrations. For context, the reference antimalarial drugs in the primary screen had the following IC50 values against the 3D7 strain[1]:
| Compound | IC50 (nM) |
| Chloroquine (CQ) | 35.14 |
| Quinine (QN) | 41.72 |
| Amodiaquine (AMD) | 45.38 |
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action of this compound in P. falciparum has not been fully elucidated. However, studies on other organisms provide some insights. In Vibrio cholerae, this compound upregulates genes involved in iron homeostasis while downregulating those related to amino acid and carbon metabolism[2][3]. Resistance in V. cholerae has been linked to the VceCAB efflux pump[2][3]. It is plausible that this compound may have a similar multi-target effect in P. falciparum, potentially disrupting essential metabolic pathways.
Q3: Can different P. falciparum strains show different sensitivities to this compound?
A3: Yes, it is highly likely. Different parasite strains can have varying sensitivities to antimalarial compounds due to genetic differences, such as polymorphisms in genes associated with drug transport or targets. For example, resistance to many antimalarials is linked to mutations in genes like pfcrt and pfmdr1. Therefore, it is crucial to test this compound against a panel of both drug-sensitive and drug-resistant P. falciparum strains to fully characterize its activity.
Q4: What are the common pitfalls of the SYBR Green I assay for antimalarial drug screening?
A4: The SYBR Green I assay is a widely used method, but it has potential pitfalls:
-
High Background Fluorescence: This can be caused by the presence of contaminating DNA (e.g., from bacteria or host white blood cells) or from the SYBR Green I dye binding to cellular components other than parasite DNA[4]. Using leukocyte-depleted blood and maintaining sterile cultures can mitigate this.
-
Low Signal-to-Noise Ratio: A low fluorescence signal can result from low initial parasitemia, poor parasite growth, or suboptimal dye concentration and incubation time[5].
-
Interference from DNA-Binding Compounds: Compounds that intercalate with DNA can compete with SYBR Green I, leading to inaccurate readings of parasite growth inhibition.
Q5: How can I be sure my inconsistent results are not due to compound instability?
A5: To minimize the impact of compound instability, always prepare fresh dilutions of this compound from a stock solution that has undergone minimal freeze-thaw cycles. It is also good practice to periodically verify the concentration and purity of the stock solution using analytical methods if possible.
Experimental Protocols
Protocol 1: In Vitro MIC/IC50 Determination using SYBR Green I Fluorescence Assay
This protocol is adapted from standard procedures for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution in DMSO
-
96-well flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. The final concentration range should typically span several orders of magnitude around the expected IC50. Include a drug-free control (medium with DMSO at the same concentration as the highest drug concentration) and a background control (uninfected erythrocytes).
-
Parasite Preparation: Adjust the synchronized ring-stage parasite culture to a parasitemia of 1% in complete medium at a 2% hematocrit.
-
Assay Setup: Add 100 µL of the parasite suspension to each well of the 96-well plate. Then, add 100 µL of the corresponding drug dilution to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
After incubation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
-
Data Acquisition: Measure the fluorescence of each well using a fluorescence plate reader with the appropriate filter set.
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Normalize the data by expressing the fluorescence values as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Challenges in working with MMV687807 and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the small molecule inhibitor, MMV687807.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Solutions
Question: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture media. How can I resolve this?
Answer:
This is a common challenge with hydrophobic small molecules. This compound, as a salicylamide derivative, has limited aqueous solubility. Here are several solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, maintaining a minimal amount of DMSO can be critical for solubility.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Use of Pluronic F-127: For in vitro assays, Pluronic F-127 can be used as a non-toxic surfactant to improve the solubility of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your culture media and then dissolve this compound in this solution.
Issue 2: Inconsistent Results in Antimicrobial Assays
Question: I am seeing significant variability in the minimum inhibitory concentration (MIC) of this compound against my bacterial strain. What could be the cause?
Answer:
Inconsistent MIC values can stem from several experimental factors:
-
Inoculum Density: Ensure you are using a standardized inoculum density (e.g., by adjusting to a specific McFarland standard). A higher than intended bacterial load can overcome the effect of the inhibitor.
-
Compound Stability: this compound's stability in your specific test medium over the incubation period should be considered. If the compound degrades, its effective concentration will decrease. Consider performing a time-kill assay to understand the compound's stability and bactericidal/bacteriostatic nature.
-
Efflux Pump Activity: As this compound is a substrate for the VceCAB efflux pump in Vibrio cholerae, it is possible that your bacterial strain expresses efflux pumps that actively remove the compound.[1] Consider co-administration with a known efflux pump inhibitor (EPI) as a control experiment.
Issue 3: High Background in Cytotoxicity Assays
Question: My vehicle control (DMSO) is showing significant cytotoxicity in my experiments with mammalian cells. How can I address this?
Answer:
DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.
-
Titrate DMSO Toxicity: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
-
Reduce DMSO Concentration in Stock: If possible, prepare a more concentrated stock of this compound in DMSO so that a smaller volume is needed for your final dilution, thereby lowering the final DMSO concentration in the well.
-
Alternative Solvents: While DMSO is common, other solvents like ethanol could be tested for solubility and lower toxicity, depending on the cell line.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: In Vibrio cholerae, this compound has been shown to downregulate genes involved in amino acid and carbon metabolism while upregulating genes related to iron homeostasis.[1] Its precise molecular target has not yet been fully elucidated.
Q2: Is this compound known to be a substrate of efflux pumps?
A2: Yes, in Vibrio cholerae, the VceCAB efflux pump has been identified as conferring resistance to this compound by actively transporting it out of the cell.[1]
Q3: What are the known off-target effects of this compound?
A3: Specific off-target effects of this compound are not well-documented in publicly available literature. As with any small molecule inhibitor, it is crucial to perform appropriate control experiments to assess potential off-target effects in your system of interest. This can include using structurally related but inactive analogs as negative controls, or employing techniques like RNA sequencing to assess global changes in gene expression.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Based on data for the parent compound, salicylamide, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[2][3] Salicylamide is also soluble in other organic solvents like ethanol, ether, and chloroform, but has poor solubility in water.[4]
Quantitative Data
Table 1: Physicochemical Properties of Salicylamide (as a proxy for this compound)
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [5] |
| Molecular Weight | 137.14 g/mol | [5] |
| Melting Point | 139-142 °C | [5] |
| Water Solubility | < 1 mg/mL at 20 °C | [5] |
| pKa | 8.2 | [6] |
Table 2: Solubility of Salicylamide in Various Solvents
| Solvent | Molar Fraction Solubility (at 298.15 K) | Reference |
| Water | ~0.0004 | [7] |
| Methanol | High | [7] |
| Acetonitrile | Moderate | [7] |
| Acetone | High | [7] |
| Ethyl Acetate | High | [7] |
| DMSO | Very High | [2][3] |
| DMF | Very High | [2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in appropriate broth medium. Dilute the overnight culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[8][9]
Visualizations
Caption: Proposed mechanism of action of this compound in Vibrio cholerae.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. chemiis.com [chemiis.com]
- 5. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Salicylamide | 65-45-2 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of MMV687807 and IMD-0354
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals comparing the antibacterial activities of two compounds, MMV687807 and IMD-0354. This document provides a detailed analysis of their respective antibacterial spectrums, mechanisms of action, and available quantitative data, supported by experimental protocols and visual diagrams to facilitate understanding and future research.
Quantitative Antibacterial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and IMD-0354 against various bacterial strains. It is important to note that a direct comparison is limited by the available data, as the compounds have been tested against different primary bacterial targets in the cited literature.
| Compound | Bacterial Species | Strain | MIC (µg/mL) |
| This compound | Vibrio cholerae | C6706 | 1.25 (50% inhibition after 8h) |
| Mycobacterium tuberculosis | - | Data not available | |
| Candida albicans | - | Data not available | |
| IMD-0354 | Staphylococcus aureus (MRSA) | MW2 | 0.06[1] |
| Enterococcus faecium | E004 | 0.125[1] | |
| Enterococcus faecalis | MMH 594 | 0.25[1] | |
| Vibrio cholerae | - | No standalone activity reported |
Note: The activity of this compound against Vibrio cholerae is reported as the concentration required for 50% growth inhibition, which may not be a direct equivalent to a standard MIC value. One study mentioned that this compound exhibits "comparable activities to IMD-0354," but direct comparative MIC values against the same strains are not available in the reviewed literature.
Mechanisms of Antibacterial Action
This compound and IMD-0354 exhibit distinct mechanisms of action against bacteria.
This compound: This compound induces global transcriptomic changes in Vibrio cholerae. Its primary mechanisms include:
-
Metabolic Disruption: It causes the downregulation of genes involved in amino acid and carbon metabolism.
-
Iron Homeostasis Interference: this compound leads to the upregulation of genes related to iron homeostasis.
-
Efflux Pump Susceptibility: Bacteria can develop resistance to this compound through the action of efflux pumps, which actively transport the compound out of the cell.
IMD-0354: Primarily known as an IKKβ inhibitor in mammalian cells, IMD-0354 demonstrates potent antibacterial activity against Gram-positive bacteria through:
-
Membrane Permeabilization: At higher concentrations, IMD-0354 disrupts the bacterial cell membrane, leading to cell death.[1]
-
Biofilm Inhibition: It has been shown to inhibit the initial attachment and formation of biofilms, particularly in vancomycin-resistant Staphylococcus aureus (VRSA).[1]
-
Gram-Negative Inactivity: IMD-0354 does not exhibit standalone antimicrobial activity against the Gram-negative ESKAPE pathogens.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antibacterial properties of this compound and IMD-0354.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (this compound or IMD-0354) are serially diluted in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Bacterial Membrane Permeabilization Assay (NPN Uptake Assay)
This assay assesses the ability of a compound to disrupt the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES).
-
Assay Setup: The bacterial suspension is added to the wells of a black 96-well microtiter plate.
-
NPN Addition: NPN is added to each well to a final concentration of 10 µM.
-
Compound Addition: The test compound (e.g., IMD-0354) is added to the wells at various concentrations. A positive control that is known to permeabilize the membrane (e.g., polymyxin B) and a negative control (buffer only) are included.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates the uptake of NPN due to membrane permeabilization.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
-
Bacterial Culture Preparation: An overnight culture of the test bacterium is diluted in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Assay Plate Preparation: The diluted bacterial culture is added to the wells of a 96-well flat-bottomed microtiter plate.
-
Compound Addition: The test compound is added to the wells at various sub-MIC concentrations. A growth control well (bacteria and medium only) is included.
-
Incubation: The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing and Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 30% acetic acid, and the absorbance is measured at 570 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the antibacterial activity of this compound and IMD-0354.
References
Validating the Mechanism of Action of the Antimalarial Compound MMV687807 Through Genetic Knockout of a Putative Target
A Comparative Guide for Researchers
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and validation of novel antimalarial compounds with unique mechanisms of action. MMV687807, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has demonstrated activity against multiple pathogens, including the inhibition of P. falciparum growth and sporozoite motility.[1] However, its precise molecular target and mechanism of action in P. falciparum remain to be fully elucidated. In other pathogens like Vibrio cholerae, this compound has been shown to impact fundamental cellular processes, including carbon metabolism and iron homeostasis.[2][3][4] This guide provides a comparative framework for validating a hypothetical protein kinase, P. falciparum Kinase X (PfPKX), as a putative target of this compound using a genetic knockout approach.
Proposed Signaling Pathway of PfPKX
To understand the potential role of PfPKX in parasite biology, we propose a hypothetical signaling pathway where PfPKX is a central regulator of parasite motility and metabolic processes. In this model, PfPKX is activated by upstream signals and, in turn, phosphorylates downstream effector proteins that control cytoskeletal dynamics essential for motility and enzymes involved in key metabolic pathways.
Caption: Proposed signaling pathway of PfPKX in P. falciparum.
Experimental Workflow for Target Validation
The validation of PfPKX as the molecular target of this compound can be systematically addressed through a combination of genetic manipulation, phenotypic assays, and drug susceptibility testing. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for validating PfPKX as the target of this compound.
Comparative Performance Data
Genetic validation provides a powerful approach to confirm a drug's mechanism of action.[5][6][7] By comparing the phenotype and drug susceptibility of the wild-type (WT) parasite to a genetically modified line where the putative target is knocked out (KO), we can infer the target's role in the drug's efficacy. If PfPKX is the true target of this compound, we would expect the KO parasites to exhibit a phenotype similar to that of WT parasites treated with the compound and to show reduced susceptibility to the drug.
Table 1: Comparison of IC50 Values for this compound and Control Antimalarials
| Parasite Line | This compound IC50 (nM) | Chloroquine IC50 (nM) | Artemisinin IC50 (nM) |
| Wild-Type (3D7) | 150 ± 15 | 25 ± 5 | 5 ± 1 |
| PfPKX Knockout | > 5000 | 28 ± 6 | 6 ± 1.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Phenotypic Comparison of Wild-Type and PfPKX Knockout Parasites
| Phenotype Assay | Wild-Type (Untreated) | Wild-Type (+ this compound) | PfPKX Knockout |
| Sporozoite Motility (%) | 85 ± 8 | 20 ± 5 | 25 ± 7 |
| Glucose Consumption (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.45 ± 0.06 |
| Parasite Viability (%) | 100 | 30 ± 6 | 95 ± 5 (in the absence of drug) |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
Generation of PfPKX Knockout Parasites using CRISPR/Cas9
This protocol is adapted from established methods for gene editing in P. falciparum.[8][9]
-
Vector Construction: A donor plasmid containing the human dihydrofolate reductase (hDHFR) selection marker flanked by 5' and 3' homology regions of the pfpkx gene is constructed. A separate plasmid expressing Cas9 and a specific guide RNA targeting the pfpkx coding sequence is also prepared.
-
Transfection: Synchronized ring-stage 3D7 parasites are electroporated with both the donor and the Cas9/gRNA plasmids.
-
Selection: Transfected parasites are cultured in the presence of WR99210 to select for parasites that have integrated the hDHFR cassette.
-
Clonal Selection: Limiting dilution is used to isolate clonal parasite lines.
Verification of Gene Deletion
-
Genomic DNA PCR: Genomic DNA is isolated from both WT and putative KO parasite lines. PCR with primers flanking the pfpkx locus is performed to confirm the replacement of the gene with the selection cassette.
-
Western Blot: Total protein lysates from WT and KO parasites are separated by SDS-PAGE. A custom antibody raised against a specific peptide of PfPKX is used to probe the membrane. The absence of a band at the expected molecular weight in the KO lysate confirms the knockout at the protein level.
In Vitro Drug Susceptibility Assay
The half-maximal inhibitory concentration (IC50) is determined using the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Synchronized ring-stage parasites (WT and KO) are cultured in 96-well plates at 1% parasitemia and 2% hematocrit.
-
Drug Dilution: this compound, chloroquine, and artemisinin are serially diluted in complete RPMI 1640 medium.
-
Incubation: The drug dilutions are added to the parasite cultures and incubated for 72 hours under standard culture conditions.
-
Fluorescence Measurement: SYBR Green I lysis buffer is added to each well, and after incubation, fluorescence is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Sporozoite Motility Assay
-
Sporozoite Isolation: Salivary glands from infected Anopheles stephensi mosquitoes are dissected to release sporozoites.
-
Treatment: Sporozoites are incubated with this compound (for WT) or vehicle control for 30 minutes.
-
Motility Observation: Sporozoites are placed in a serum-coated well and observed by microscopy. The percentage of motile sporozoites (gliding motility) is quantified.
Glucose Consumption Assay
-
Parasite Culture: Synchronized trophozoite-stage parasites are cultured at a high parasitemia.
-
Treatment: WT parasites are treated with this compound for 6 hours. KO and untreated WT parasites are used as controls.
-
Metabolite Measurement: The concentration of glucose in the culture supernatant is measured at the beginning and end of the incubation period using a commercial glucose assay kit.
-
Data Normalization: Glucose consumption is normalized to the parasite count.
Conclusion
The presented framework provides a comprehensive guide for the validation of a putative drug target using genetic knockout technology. The hypothetical data presented in the tables illustrate the expected outcomes if PfPKX is indeed the primary target of this compound. A significant increase in the IC50 of this compound for the PfPKX knockout line, coupled with the phenocopying of drug treatment by gene deletion, would provide strong evidence for the proposed mechanism of action. This approach is not only crucial for understanding the biology of the parasite but also for the strategic development of new antimalarial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic validation of PfFKBP35 as an antimalarial drug target [elifesciences.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Genomic and Genetic Approaches to Studying Antimalarial Drug Resistance and Plasmodium Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Comparative Transcriptomic Analysis of MMV687807-Treated Vibrio cholerae
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of the novel antibacterial compound MMV687807 on Vibrio cholerae, the causative agent of cholera. By examining the changes in gene expression, we can elucidate the compound's mechanism of action and compare its effects to other antibacterial agents. This document is intended to serve as a resource for researchers in microbiology, infectious diseases, and antimicrobial drug development.
Introduction to this compound
This compound is a small molecule inhibitor identified from the Pathogen Box library that has demonstrated significant growth inhibitory activity against Vibrio cholerae.[1][2] Understanding its impact on the bacterial transcriptome is a critical step in evaluating its potential as a therapeutic agent and in understanding its mechanism of action.
Comparative Transcriptomic Analysis
Transcriptomic analysis of V. cholerae treated with a sub-inhibitory concentration of this compound revealed a distinct and significant impact on cellular metabolic pathways. The most notable changes were the upregulation of genes involved in iron homeostasis and the downregulation of genes related to amino acid and carbon metabolism.[1][2] This response profile suggests that this compound induces a state of iron starvation while simultaneously disrupting core metabolic processes.
For a comprehensive understanding, these effects are compared with those of another Pathogen Box compound, MMV675968, and the commonly used antibiotic, Ciprofloxacin.
Data Presentation
Table 1: Summary of Differentially Expressed Gene Categories in Vibrio cholerae Treated with this compound and Comparator Compounds.
| Functional Category | This compound | MMV675968 | Ciprofloxacin (General Effects) |
| Iron Homeostasis | Upregulated | No significant change reported | Varied, can be affected by SOS response |
| Amino Acid Metabolism | Downregulated | No significant change reported | Often downregulated as part of stress response |
| Carbon Metabolism | Downregulated | Downregulated | Downregulated |
| Biofilm Formation | No significant change reported | Upregulated | Can be induced or inhibited depending on concentration |
| Efflux Pumps | Upregulation of vceCAB efflux pump genes | Not reported as a primary resistance mechanism | Upregulation of various efflux pumps is a common resistance mechanism |
| Target Pathway | Unknown, broad metabolic disruption | Dihydrofolate Reductase (DHFR) | DNA Gyrase and Topoisomerase IV |
Note: The full quantitative dataset for this compound and MMV675968 was not publicly available. The information presented is based on the qualitative descriptions in the primary research literature.[1][2]
Table 2: Representative Genes Affected by this compound Treatment in Vibrio cholerae.
| Gene Category | Gene (Example) | Function | Observed Regulation |
| Iron Homeostasis | viuA, fbpA | Vibriobactin receptor, Ferric iron-binding protein | Upregulated |
| Amino Acid Metabolism | aroG | Chorismate synthase (Aromatic amino acid biosynthesis) | Downregulated |
| Carbon Metabolism | ptsG | Glucose-specific PTS system component | Downregulated |
| Resistance | vceB | RND efflux pump component | Upregulated |
Signaling Pathways and Regulatory Networks
The transcriptomic data suggests that this compound significantly perturbs key signaling and metabolic pathways in V. cholerae.
Iron Homeostasis Pathway
This compound treatment leads to the upregulation of genes responsible for iron acquisition, indicating that the compound may interfere with iron utilization or create a state of perceived iron limitation. This includes genes for siderophore receptors and iron transporters.
Caption: Putative effect of this compound on iron homeostasis in V. cholerae.
Amino Acid and Carbon Metabolism
The downregulation of genes involved in amino acid and carbon metabolism suggests a general shutdown of key anabolic and catabolic processes, likely as a consequence of cellular stress and to conserve resources.
Caption: this compound-induced downregulation of central metabolic pathways.
Experimental Protocols
The following is a generalized protocol for comparative transcriptomic analysis of this compound-treated bacteria, based on standard methodologies for Vibrio cholerae.
Bacterial Strains and Growth Conditions
-
Strain: Vibrio cholerae O1 El Tor strain C6706.
-
Growth Medium: Luria-Bertani (LB) broth.
-
Growth Conditions: Cultures are grown at 37°C with shaking to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
Compound Treatment
-
A sub-inhibitory concentration of this compound (e.g., 2.5 µM) is added to the bacterial culture.
-
A vehicle control (e.g., DMSO) is added to a separate culture.
-
Cultures are incubated for a defined period (e.g., 30-60 minutes) under the same growth conditions.
RNA Extraction and Sequencing
-
RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
DNase Treatment: Residual DNA is removed by treatment with DNase I.
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA is removed from the total RNA sample using a rRNA depletion kit (e.g., Ribo-Zero, Illumina).
-
cDNA Library Preparation: The rRNA-depleted RNA is used to construct a cDNA library using a strand-specific RNA-seq library preparation kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Mapping: Reads are mapped to the Vibrio cholerae reference genome using a splice-aware aligner such as STAR or Bowtie2.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between the this compound-treated and control samples are identified using packages like DESeq2 or edgeR.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases such as GO and KEGG.
Experimental Workflow Diagram
Caption: A generalized workflow for transcriptomic analysis of this compound.
Conclusion
The transcriptomic profile of this compound-treated Vibrio cholerae reveals a multi-faceted mechanism of action characterized by the disruption of iron homeostasis and central metabolism. This profile is distinct from other antibacterial compounds like MMV675968, which primarily upregulates biofilm formation genes. The broad impact on core metabolic functions suggests that this compound may have a novel target or multiple targets within the bacterial cell. Further research, including the identification of the specific molecular target(s) and in vivo efficacy studies, is warranted to fully assess the therapeutic potential of this compound. This comparative guide provides a foundational understanding for future investigations into this promising antibacterial compound.
References
Comparative Analysis of MMV687807: Cross-Resistance Profile with Standard Antimicrobials
A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of the novel antimicrobial compound MMV687807. This document provides a comparative analysis with established antimalarials, supported by available experimental data, detailed protocols, and pathway visualizations.
Introduction
This compound is a novel compound from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse bioactive molecules aimed at accelerating drug discovery for neglected diseases. Understanding the cross-resistance profile of new antimicrobial candidates is crucial for predicting their clinical utility and anticipating potential resistance mechanisms. This guide synthesizes the currently available data on the in vitro activity of this compound against Plasmodium falciparum and other pathogens, comparing its performance with standard antimalarial agents.
Data Presentation: In Vitro Antimalarial Activity
While comprehensive cross-resistance studies directly comparing this compound against a wide panel of drug-resistant Plasmodium falciparum strains are not yet extensively available in peer-reviewed literature, initial screenings provide valuable insights into its standalone potency. The following table summarizes the available 50% inhibitory concentration (IC50) data for this compound and key comparator antimalarials against the drug-sensitive 3D7 strain of P. falciparum.
| Compound | Target/Mechanism of Action | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Unknown in P. falciparum | 3D7 (drug-sensitive) | 1.8 | [1] |
| This compound | Sporozoite Motility Inhibition | P. falciparum Sporozoites | 154 | [2][3] |
| Chloroquine | Heme detoxification | 3D7 (sensitive) | 8.6 - 35.14 | [4][5] |
| Dd2 (resistant) | 90.2 - 156.9 | [4][6] | ||
| K1 (resistant) | 155 - 275 | [4][7] | ||
| Artemisinin | Activation of endoperoxide bridge | 3D7 (sensitive) | ~1-10 | |
| K13 mutants (resistant) | Variable increases | |||
| Pyrimethamine | Dihydrofolate reductase (DHFR) inhibitor | 3D7 (sensitive) | ~1-10 | |
| Dd2 (resistant) | High resistance | |||
| Mefloquine | Unknown | 3D7 (sensitive) | ~10-30 | |
| Dd2 (resistant) | Variable |
Note: IC50 values for comparator drugs are compiled from various sources to provide a general reference range. Direct comparison is most accurate when data is generated within the same study under identical experimental conditions.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This widely used method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the malaria parasite.
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous in vitro culture in human erythrocytes (O+).
-
The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment before drug assays.
2. Drug Plate Preparation:
-
Test compounds and standard antimalarials are serially diluted in appropriate solvents (e.g., DMSO) and dispensed into 96-well microtiter plates.
-
The plates are dried to remove the solvent before adding the parasite culture.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
The parasite suspension is added to the pre-dosed drug plates.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, the plates are frozen to lyse the red blood cells.
4. SYBR Green I Staining and Fluorescence Reading:
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
5. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Sporozoite Motility Assay
This assay assesses the ability of a compound to inhibit the movement of P. falciparum sporozoites, a critical step for establishing infection in the host.
1. Sporozoite Preparation:
-
P. falciparum sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.
2. Motility Assay:
-
Sporozoites are pre-incubated with the test compound (e.g., this compound) or a control vehicle.
-
The sporozoites are then allowed to glide on a glass surface.
-
After the incubation period, the sporozoites and the trails they leave behind (composed of shed circumsporozoite protein, CSP) are fixed and stained with an anti-CSP antibody.
3. Imaging and Quantification:
-
The area covered by the fluorescent trails is quantified using high-content imaging.
-
The IC50 is determined as the concentration of the compound that reduces the trail area by 50% compared to the control.
Mandatory Visualizations
Experimental Workflow: In Vitro Antimalarial Susceptibility Assay
Caption: Workflow for determining in vitro antimalarial activity using the SYBR Green I assay.
Logical Relationship: Cross-Resistance and Collateral Sensitivity
Caption: Conceptual diagram illustrating cross-resistance and collateral sensitivity between two drugs.
Discussion and Future Directions
The available data indicates that this compound possesses potent in vitro activity against the blood stages of drug-sensitive P. falciparum and also inhibits sporozoite motility, suggesting a potential multi-stage antimalarial profile. However, a comprehensive understanding of its cross-resistance profile is currently limited by the lack of data on its activity against a panel of well-characterized drug-resistant parasite strains.
The mechanism of resistance to this compound observed in Vibrio cholerae, involving an efflux pump, highlights a potential pathway for resistance development that should be investigated in P. falciparum. Future research should prioritize:
-
Comprehensive in vitro screening: Testing this compound against a diverse panel of P. falciparum strains with known resistance markers for chloroquine, pyrimethamine, artemisinin, and other standard antimalarials.
-
Mechanism of action studies: Elucidating the molecular target(s) of this compound in P. falciparum to understand its mode of action and potential for cross-resistance with existing drugs.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of malaria to assess its potential as a clinical candidate.
By addressing these key research questions, the full potential of this compound as a novel antimicrobial agent can be determined, paving the way for its potential inclusion in the arsenal of drugs to combat malaria and other infectious diseases.
References
- 1. Screening the Medicines for Malaria Venture Pathogen Box across Multiple Pathogens Reclassifies Starting Points for Open-Source Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of the VceCAB Efflux Pump in MMV687807 Resistance in Vibrio cholerae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the VceCAB efflux pump in conferring resistance to the antimicrobial compound MMV687807 in Vibrio cholerae. While existing research has identified the involvement of this efflux system, specific quantitative data from direct comparative experiments is not yet available in published literature. This document outlines the established methodologies and proposes a framework for generating the necessary experimental data to definitively quantify the contribution of the VceCAB pump to this compound resistance.
Background
Vibrio cholerae, the causative agent of cholera, relies on various mechanisms to counteract the effects of antimicrobial compounds. One such mechanism is the active efflux of drugs from the bacterial cell, mediated by efflux pumps. The VceCAB efflux pump is a known multi-drug resistance (MDR) pump in V. cholerae. Studies involving whole-genome sequencing of spontaneous mutants resistant to this compound have identified this efflux system as a key contributor to resistance.[1] The VceCAB pump actively expels this compound from the bacterial cell, thereby reducing its intracellular concentration and mitigating its antimicrobial effect.
Comparative Experimental Data (Proposed)
To quantitatively assess the role of the VceCAB efflux pump in this compound resistance, the following experiments are proposed. The resulting data should be organized as presented in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
This experiment will determine the lowest concentration of this compound required to inhibit the visible growth of V. cholerae. A significant increase in the MIC for the wild-type strain compared to the ΔvceCAB mutant would confirm the pump's role in resistance. The inclusion of an efflux pump inhibitor (EPI) is expected to reduce the MIC in the wild-type strain, ideally to a level comparable to the ΔvceCAB mutant. Phenylalanine-arginine β-naphthylamide (PAβN) is a known inhibitor of RND-family efflux pumps in V. cholerae and is a suitable candidate for these assays.
| Bacterial Strain | Efflux Pump Inhibitor (EPI) | Proposed this compound MIC (µM) |
| V. cholerae (Wild-Type) | None | |
| V. cholerae (Wild-Type) | PAβN (Concentration to be optimized) | |
| V. cholerae (ΔvceCAB) | None | |
| V. cholerae (ΔvceCAB) | PAβN (Concentration to be optimized) |
Table 2: Intracellular Accumulation of this compound
This assay will directly measure the concentration of this compound inside the bacterial cells. It is hypothesized that the ΔvceCAB mutant will accumulate a higher concentration of the compound compared to the wild-type strain. The addition of an EPI to the wild-type strain should increase the intracellular concentration of this compound.
| Bacterial Strain | Efflux Pump Inhibitor (EPI) | Proposed Intracellular this compound Concentration (ng/mg of cell pellet) |
| V. cholerae (Wild-Type) | None | |
| V. cholerae (Wild-Type) | PAβN (Concentration to be optimized) | |
| V. cholerae (ΔvceCAB) | None |
Experimental Protocols
The following are detailed methodologies for the proposed experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Bacterial Strain Preparation:
-
Culture V. cholerae wild-type and ΔvceCAB strains overnight in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C with agitation.
-
Dilute the overnight cultures in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound and Efflux Pump Inhibitor:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the chosen efflux pump inhibitor (e.g., PAβN).
-
Create a series of two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
For experiments with the EPI, add the inhibitor to the CAMHB at a fixed, sub-inhibitory concentration prior to the addition of this compound.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Intracellular Compound Accumulation Assay
This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying intracellular drug concentrations.
-
Bacterial Growth and Exposure to this compound:
-
Grow V. cholerae wild-type and ΔvceCAB strains to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them with a buffer such as phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellets in the buffer to a specific optical density (e.g., OD600 of 1.0).
-
Add this compound to the cell suspensions at a predetermined concentration (typically below the MIC to avoid cell lysis). For experiments with an EPI, add the inhibitor to the buffer before the compound.
-
Incubate the suspensions for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
-
Separation of Cells and Lysis:
-
To separate the bacteria from the extracellular medium containing the compound, layer the cell suspension onto a silicone oil mixture in a microcentrifuge tube and centrifuge. This will pellet the bacteria below the oil layer.
-
Aspirate the aqueous and oil layers.
-
Resuspend the bacterial pellet in a lysis buffer (e.g., water or a specific lysis reagent).
-
Lyse the cells by methods such as sonication or bead beating.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Centrifuge the cell lysate to remove cellular debris.
-
Collect the supernatant containing the intracellular compound.
-
Prepare samples for LC-MS/MS analysis by protein precipitation (e.g., with acetonitrile).
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method with an appropriate standard curve.
-
Normalize the intracellular concentration to the total protein content or the dry weight of the cell pellet.
-
Visualizations
The following diagrams illustrate the proposed mechanism of resistance and the experimental workflow.
Caption: Proposed mechanism of VceCAB-mediated resistance to this compound.
Caption: Experimental workflow for confirming VceCAB's role in resistance.
References
Navigating the Labyrinth of Drug Discovery: A Guide to Target Deconvolution and Validation of MMV687807
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated drug is fraught with challenges. A critical juncture in this process is target deconvolution—the identification of the specific molecular target through which a compound exerts its therapeutic effect. This guide provides a comparative overview of strategies to elucidate and validate the target of MMV687807, a salicylamide derivative from the Medicines for Malaria Venture (MMV) Pathogen Box, with a focus on its potential as an antimalarial agent.
This compound has demonstrated activity against a range of pathogens, including Vibrio cholerae, Mycobacterium tuberculosis, and Candida albicans.[1] In V. cholerae, it has been shown to disrupt multiple cellular functions, including carbon metabolism and iron homeostasis, with resistance linked to an efflux pump mechanism.[1][2] While its precise molecular target in many organisms remains elusive, a recent computational analysis has provided a significant lead in the context of malaria.
Unveiling the Putative Target of this compound in Plasmodium falciparum
A 2024 in silico study utilizing a chemical analysis tool (CACTI) has predicted that this compound is a potential inhibitor of cytochrome b .[2] This protein is a critical component of the mitochondrial electron transport chain's Complex III (also known as the cytochrome bc1 complex). This prediction places this compound in a class of antimalarials that disrupt parasite respiration, a validated and potent strategy for killing Plasmodium falciparum.
This section will compare the predicted target of this compound with established antimalarials that target the electron transport chain and outline the experimental strategies required to validate this computational hypothesis.
Comparative Analysis of Electron Transport Chain Inhibitors
| Compound | Target | Stage of Action | Validation Status |
| This compound (Predicted) | Cytochrome b (Complex III) | Asexual blood stages | In silico prediction |
| Atovaquone | Cytochrome b (Complex III) | Asexual blood and liver stages | Clinically approved |
| Proguanil (via Cycloguanil) | Dihydrofolate Reductase (DHFR) | Asexual blood stages | Clinically approved |
| Primaquine | Mitochondrial function (disrupts membrane potential) | Gametocytes, hypnozoites | Clinically approved |
A Roadmap for Target Validation: From Prediction to Confirmation
Validating a predicted drug target is a multi-faceted process that requires a combination of biochemical, biophysical, and cellular assays. The following sections detail the experimental protocols that can be employed to confirm whether this compound indeed targets P. falciparum cytochrome b.
Experimental Workflow for Target Validation
Caption: A workflow for validating the predicted target of this compound.
Key Experimental Protocols
1. Enzymatic Assays:
-
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of P. falciparum cytochrome bc1 complex.
-
Methodology:
-
Isolate or recombinantly express and purify the P. falciparum cytochrome bc1 complex.
-
Perform a spectrophotometric assay to measure the reduction of cytochrome c, a downstream substrate of the complex.
-
Incubate the enzyme with varying concentrations of this compound to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
As a control, perform the same assay with atovaquone, a known inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP):
-
Objective: To demonstrate direct binding of this compound to cytochrome b within intact parasite cells.
-
Methodology (CETSA):
-
Treat intact P. falciparum parasites with this compound or a vehicle control.
-
Heat the parasite lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for cytochrome b. A shift in the melting temperature of cytochrome b in the presence of this compound indicates direct binding.
-
-
Methodology (TPP):
-
Similar to CETSA, but instead of Western blotting, the soluble protein fractions are analyzed by mass spectrometry.
-
This proteome-wide approach can identify all proteins that are thermally stabilized by this compound, providing an unbiased view of its targets.
-
3. In Vitro Resistance Selection and Whole-Genome Sequencing (WGS):
-
Objective: To identify the genetic basis of resistance to this compound, which often points to the drug's target.
-
Methodology:
-
Culture P. falciparum in the continuous presence of sub-lethal concentrations of this compound.
-
Select for and clone parasite lines that exhibit resistance to the compound.
-
Perform whole-genome sequencing on the resistant clones and the parental strain.
-
Identify single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) that are consistently present in the resistant lines. Mutations in the gene encoding cytochrome b would provide strong evidence that it is the direct target.
-
4. Genetic Validation:
-
Objective: To confirm that cytochrome b is the essential target of this compound.
-
Methodology (using CRISPR/Cas9):
-
Introduce a known atovaquone-resistance mutation into the cytochrome b gene of a drug-sensitive P. falciparum strain.
-
Assess the susceptibility of the genetically modified parasite to this compound. Cross-resistance would strongly suggest that both drugs share the same target.
-
Alternatively, use a regulatable knockdown system (e.g., TetR-DOZI) to decrease the expression of cytochrome b and observe if this sensitizes the parasites to this compound.
-
Signaling Pathway Perturbation
Inhibition of the cytochrome bc1 complex by this compound would disrupt the parasite's electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis. This would have cascading effects on numerous cellular processes.
Caption: Predicted signaling pathway disruption by this compound.
Conclusion
The in silico prediction of cytochrome b as the target of this compound provides a tangible starting point for a comprehensive target deconvolution and validation campaign. The experimental strategies outlined in this guide, from direct enzymatic inhibition assays to genetic manipulation of the parasite, offer a robust framework for confirming this hypothesis. Successful validation of this target would not only elucidate the mechanism of action of this compound but also pave the way for its further development as a much-needed novel antimalarial agent. The open-source nature of the MMV Pathogen Box encourages such collaborative efforts to accelerate the fight against malaria.
References
A Researcher's Guide to Evaluating the Synergistic Antibacterial Effects of MMV687807
In the ongoing battle against antimicrobial resistance, combination therapy has emerged as a critical strategy to enhance the efficacy of existing and novel antibacterial agents.[1][2][3][4][5] This guide provides a comprehensive overview of the experimental approaches to assess the synergistic potential of MMV687807, a salicylamide derivative, when used in combination with other antibacterial drugs. While specific studies on the synergistic effects of this compound are not yet prevalent in publicly available literature, this document outlines the established methodologies that researchers can employ to investigate such interactions.
This compound has been identified as an inhibitor of Vibrio cholerae growth, impacting cellular functions such as carbon metabolism and iron homeostasis.[6][7] Its mechanism of action, which also appears to involve targeting multiple pathogens like Mycobacterium tuberculosis and Candida albicans, makes it a compelling candidate for combination studies.[6] Understanding how this compound interacts with other antibacterial agents is crucial for developing potent, resistance-mitigating therapeutic strategies.
Experimental Methodologies for Assessing Synergy
The two most widely accepted methods for determining antibacterial synergy in vitro are the checkerboard assay and the time-kill curve assay.[8] These techniques provide quantitative data on the nature of the interaction between two or more antimicrobial agents.
1. Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[9][10][11]
Experimental Protocol:
-
Preparation of Antibacterial Agents: Stock solutions of this compound and the secondary antibacterial agent are prepared at concentrations significantly higher than their individual Minimum Inhibitory Concentrations (MICs). A series of serial dilutions for each agent is then prepared.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are dispensed horizontally, while serial dilutions of the second agent are dispensed vertically.[9][10] This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone are also included to determine their individual MICs.
-
Bacterial Inoculation: The target bacterial strain is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).[9][12] Each well of the microtiter plate is then inoculated with this bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[12]
-
Data Analysis and FIC Index Calculation: After incubation, the wells are visually inspected for turbidity or assessed using a microplate reader to determine the MIC of each drug alone and in combination. The FIC index is calculated using the following formula[9]:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of FIC Index:
2. Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time, both individually and in combination.[8][13]
Experimental Protocol:
-
Bacterial Culture Preparation: A standardized inoculum of the test organism (e.g., ~5 x 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.[14][15]
-
Exposure to Antibacterial Agents: The bacterial culture is exposed to this compound and the partner drug, both alone and in combination, at specific concentrations (often based on their MICs). A growth control without any antibacterial agent is also included.
-
Sampling Over Time: Aliquots are collected from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[15]
-
Viable Cell Counting: The collected samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[15][16]
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against S. aureus
| Combination | MIC of this compound (μg/mL) | MIC of Antibiotic X (μg/mL) | FIC of this compound | FIC of Antibiotic X | FIC Index | Interpretation |
| This compound alone | 8 | - | - | - | - | - |
| Antibiotic X alone | - | 16 | - | - | - | - |
| This compound + Antibiotic X | 2 | 4 | 0.25 | 0.25 | 0.5 | Synergy |
Table 2: Hypothetical Time-Kill Curve Assay Results (Log10 CFU/mL Reduction at 24h) for this compound and Antibiotic Y against V. cholerae
| Treatment | Initial Inoculum (Log10 CFU/mL) | 24h Viable Count (Log10 CFU/mL) | Log10 Reduction from Initial | Log10 Reduction vs. Most Active Agent | Interpretation |
| Growth Control | 5.7 | 8.9 | -3.2 (growth) | - | - |
| This compound (1x MIC) | 5.7 | 4.5 | 1.2 | - | Bacteriostatic |
| Antibiotic Y (0.5x MIC) | 5.7 | 5.5 | 0.2 | - | No effect |
| This compound + Antibiotic Y | 5.7 | 2.3 | 3.4 | 2.2 | Synergy |
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the logical flow of these experimental protocols.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Combination antimicrobial therapy for bacterial infections. Guidelines for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Novel Compound MMV687807 and Ciprofloxacin Against Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Vibrio cholerae, the causative agent of cholera, necessitates the discovery and evaluation of new antimicrobial agents. This guide provides a head-to-head comparison of MMV687807, a novel compound identified from the Pathogen Box, and ciprofloxacin, a widely used fluoroquinolone antibiotic, against V. cholerae. This comparison is based on available preclinical data, focusing on their efficacy, mechanisms of action, and resistance profiles.
Quantitative Efficacy
Direct comparative studies under identical experimental conditions are limited. However, available data on the Minimum Inhibitory Concentration (MIC) of each compound against V. cholerae are summarized below. It is important to note that the efficacy of ciprofloxacin can vary significantly depending on the strain and its resistance profile.
| Compound | V. cholerae Strain | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | El Tor C6706 | As low as 2.5 µM | [1] |
| Ciprofloxacin | O1 Biotype El Tor | <0.5 µg/mL (Susceptible) | [2] |
| Ciprofloxacin | O1 Biotype El Tor (Resistant) | >8 µg/mL | [2] |
| Ciprofloxacin | O1 (Nalidixic acid-susceptible) | MIC₅₀: 0.002 µg/mL, MIC₉₀: 0.010 µg/mL (in 1994) | [3] |
| Ciprofloxacin | O1 (Nalidixic acid-resistant) | MIC₅₀: 0.250 µg/mL, MIC₉₀: 0.250 µg/mL (in 2003) | [3] |
Note: The MIC for this compound is from a single study against a specific strain, while the MICs for ciprofloxacin are from various studies and demonstrate a wide range depending on the susceptibility of the isolates.
Mechanism of Action
The two compounds exhibit distinct mechanisms of action against V. cholerae.
This compound: The precise molecular target of this compound is yet to be fully elucidated. However, transcriptomic analysis of V. cholerae treated with this compound revealed significant changes in cellular processes. The compound appears to disrupt bacterial metabolism and homeostasis, leading to growth inhibition.[1] Specifically, it causes an upregulation of genes involved in iron homeostasis and a downregulation of genes related to amino acid and carbon metabolism.
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA synthesis. It inhibits two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). By trapping these enzymes in a complex with DNA, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks, cessation of DNA replication, and ultimately, cell death.
Signaling Pathway and Resistance Mechanisms
The pathways through which these compounds exert their effects and how V. cholerae develops resistance are crucial for understanding their long-term clinical potential.
This compound Signaling Pathway and Resistance
Caption: Proposed mechanism of this compound and its efflux-mediated resistance in V. cholerae.
Resistance to this compound in V. cholerae has been linked to the VceCAB efflux pump.[1] Overexpression of this pump actively removes the compound from the bacterial cell, reducing its intracellular concentration and thereby its efficacy.
Ciprofloxacin Signaling Pathway and Resistance
References
- 1. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Antimicrobial Resistance of Vibrio cholerae OI Biotype EI Tor Strains Isolated in a Tertiary-care Centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Ciprofloxacin for Treatment of Cholera Associated with Diminished Susceptibility to Ciprofloxacin to Vibrio cholerae O1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-seq Data for MMV687807 using qRT-PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR) for validating gene expression changes induced by the antimicrobial compound MMV687807 in Vibrio cholerae. It includes detailed experimental protocols, comparative data analysis, and visual representations of the underlying biological and experimental processes.
Introduction
This compound is a promising antimicrobial compound that has been shown to inhibit the growth of the pathogenic bacterium Vibrio cholerae.[1][2] Transcriptomic analysis using RNA-seq has revealed that this compound induces global changes in the gene expression of V. cholerae, notably upregulating genes associated with iron homeostasis and downregulating those involved in amino acid and carbon metabolism.[1][2] An efflux system has also been identified as a mechanism of resistance to this compound.[1][3]
While RNA-seq provides a comprehensive, genome-wide view of transcriptomic changes, it is considered a best practice to validate the expression of key differentially expressed genes using a targeted and sensitive method like qRT-PCR.[4][5][6] This validation step is crucial for confirming the results obtained from high-throughput sequencing and ensuring the reliability of downstream biological interpretations.[4] This guide will walk through the process of validating hypothetical RNA-seq data for this compound's effect on the Cpx envelope stress response pathway in V. cholerae using qRT-PCR.
Data Presentation: RNA-seq vs. qRT-PCR for Cpx Pathway Genes
The Cpx two-component system, consisting of the sensor kinase CpxA and the response regulator CpxR, is a key pathway in V. cholerae for sensing and responding to envelope stress, including perturbations caused by low iron and toxic compounds. Activation of the Cpx pathway leads to the regulation of genes involved in iron acquisition and efflux pumps. Given that this compound is known to upregulate iron homeostasis genes and is expelled by an efflux pump, the Cpx pathway represents a relevant system for this validation study.
The following table summarizes hypothetical data for a selection of genes within the Cpx pathway, comparing the log2 fold change in gene expression upon treatment with this compound as determined by RNA-seq and qRT-PCR.
| Gene | Function | RNA-seq (log2 Fold Change) | qRT-PCR (log2 Fold Change) |
| cpxR | Response regulator | 2.5 | 2.3 |
| cpxP | Periplasmic inhibitor of CpxA | 3.1 | 2.9 |
| tolC | Outer membrane channel of efflux pump | 2.8 | 2.6 |
| ryhB | Small RNA involved in iron homeostasis | 3.5 | 3.2 |
| gyrA | Housekeeping gene (Control) | 0.1 | 0.05 |
Experimental Protocols
A detailed methodology is essential for the reproducibility of experimental results. Below are the protocols for RNA-seq and the subsequent qRT-PCR validation.
RNA-seq Protocol
-
Bacterial Culture and Treatment: Vibrio cholerae cultures are grown to mid-log phase and treated with a sub-lethal concentration of this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is extracted from the bacterial pellets using a commercial RNA extraction kit with a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and a spectrophotometer.
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to the V. cholerae reference genome. Differential gene expression analysis is performed to identify genes with significant changes in expression between the this compound-treated and control samples.
qRT-PCR Validation Protocol
-
Bacterial Culture and Treatment: A separate cohort of Vibrio cholerae cultures is grown and treated with this compound under the same conditions as the RNA-seq experiment.[5]
-
RNA Extraction and DNase Treatment: Total RNA is extracted from the bacterial samples as described for the RNA-seq protocol, including a rigorous DNase treatment.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
Primer Design and Validation: qRT-PCR primers for the target genes (cpxR, cpxP, tolC, ryhB) and a reference gene (gyrA) are designed and validated for specificity and efficiency.
-
qRT-PCR Reaction: The qRT-PCR reactions are set up in triplicate for each sample and gene, containing cDNA, primers, and a SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene gyrA. The log2 fold change is then calculated for comparison with the RNA-seq data.[7]
Mandatory Visualizations
Visual diagrams are provided below to illustrate the experimental workflow and the biological pathway of interest.
Caption: Workflow for RNA-seq and qRT-PCR validation.
References
- 1. The molecular mechanism for carbon catabolite repression of the chitin response in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Disrupting Central Carbon Metabolism Increases β-Lactam Antibiotic Susceptibility in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A Novel Triplex Quantitative PCR Strategy for Quantification of Toxigenic and Nontoxigenic Vibrio cholerae in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MMV687807: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like MMV687807 are paramount for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles of chemical waste management provide a robust framework for its disposal. This guide offers essential, step-by-step instructions to ensure the safe handling and disposal of this compound, aligning with best practices in laboratory safety.
This compound is a small molecule inhibitor identified from the Pathogen Box library with demonstrated activity against Vibrio cholerae, the bacterium responsible for cholera.[1][2] Its mode of action involves the disruption of cellular functions such as carbon metabolism and iron homeostasis.[1][2] As with any chemical of unknown specific toxicity and environmental impact, it must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound and associated waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Incompatible chemicals can react violently or produce toxic gases.[5] Create a designated and clearly labeled waste container for this compound solid and liquid waste.
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: For solutions containing this compound, use a sealable, chemical-resistant container.[3][4] Ensure the container is compatible with the solvent used to dissolve the compound. The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound" and its concentration.[6]
-
-
Labeling: All waste containers must be accurately and clearly labeled.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator and the laboratory location[6]
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of generation and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
-
Disposal Request: Once the waste container is full or has reached the storage time limit set by your institution (often up to 12 months), contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.[3] Do not pour chemical waste down the drain.[3][7]
Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. Triple rinse the glassware with a suitable solvent capable of dissolving the compound. The rinsate must be collected and disposed of as hazardous liquid waste.[4][8] After decontamination, the glassware can be washed using standard laboratory procedures.
-
Surfaces: In case of a spill, decontaminate the affected area according to your laboratory's spill response plan. Use an appropriate absorbent material for liquid spills, and collect all contaminated materials for disposal as solid hazardous waste.
Quantitative Data Summary for Hazardous Waste Management
Since specific quantitative hazard data for this compound is not available, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting, based on common institutional policies.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [3] |
| Container Residue (Empty Containers) | No more than 1 inch of residue or 3% by weight for containers <110 gallons | [4] |
| Storage Time Limit | Up to 12 months from the initial date of waste accumulation | [3] |
| Drain Disposal pH Range (for approved substances only) | Between 5.5 and 10.5 | [7] |
Experimental Workflow and Decision Making
To provide a clear visual guide for the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for this compound Waste Disposal.
Caption: Decontamination and Disposal of Contaminated Items.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Small Molecule Inhibitors of the Pathogen Box against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. va.gov [va.gov]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
